1-(2-Chlorobenzyl)guanidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIBCPLFOPWWPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C(N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Chlorobenzyl)guanidine
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of 1-(2-Chlorobenzyl)guanidine. The document delves into the strategic considerations behind the synthetic pathway, offers a detailed experimental protocol, and outlines a rigorous, multi-technique approach for structural elucidation and purity confirmation.
Introduction: The Significance of the Guanidinium Moiety
The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a privileged scaffold in medicinal chemistry. Due to the extensive resonance delocalization of the positive charge in its protonated form, the guanidinium cation (pKa ≈ 13.6) is a strong base that remains protonated under physiological conditions.[1][2] This feature allows it to engage in strong hydrogen bonding and electrostatic interactions with biological targets such as carboxylates and phosphates, making it a key component in numerous biologically active natural products and synthetic drugs.[3][4]
This compound incorporates this highly basic moiety with a lipophilic 2-chlorobenzyl group. This combination of a polar, charge-stabilized head and a nonpolar tail is a common motif in pharmacologically active molecules. This guide provides a robust framework for the reliable synthesis and definitive characterization of this target compound, ensuring a solid foundation for further research and development.
Synthesis of this compound Hydrochloride
The most direct and widely adopted strategy for synthesizing substituted guanidines is the guanylation of a primary amine. This involves the reaction of an amine with a reagent that delivers the "C(=NH)NH2" fragment.
2.1. Synthetic Strategy & Rationale
The core transformation is the nucleophilic attack of 2-chlorobenzylamine on a suitable guanylating agent. Several classes of guanylating agents are available, including cyanamide, S-methylisothioureas, and pyrazole-carboxamidines.[5][6] For this guide, we focus on a straightforward and cost-effective method utilizing the reaction of 2-chlorobenzylamine hydrochloride with cyanamide.
-
Causality Behind Component Selection:
-
2-Chlorobenzylamine Hydrochloride: The starting amine is commercially available and can also be synthesized from 2-chlorobenzyl chloride.[7][8] Using the hydrochloride salt enhances stability and simplifies handling.
-
Cyanamide (H₂NCN): This is one of the simplest guanylating agents. The reaction mechanism involves the nucleophilic amine attacking the electrophilic nitrile carbon of cyanamide, followed by proton transfer to form the guanidinium salt.[6]
-
Reaction as a Salt: The final product is isolated as the hydrochloride salt. This is advantageous as guanidine salts are typically stable, crystalline solids with well-defined melting points, making them easier to purify and characterize than the free base, which can be hygroscopic or an oil.[9]
-
2.2. Visualization of the Synthetic Workflow
The synthesis follows a logical progression from starting materials to the final, purified product.
Caption: Synthetic workflow for this compound HCl.
2.3. Detailed Experimental Protocol
This protocol describes the synthesis of this compound hydrochloride.
Materials and Reagents:
-
2-Chlorobenzylamine hydrochloride (1.0 eq)
-
Cyanamide, 50 wt. % in water (1.2 eq)
-
2-Propanol (or other suitable high-boiling solvent)
-
Ethanol
-
Deionized Water
-
Activated Carbon
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzylamine hydrochloride (1.0 eq) and 2-propanol.
-
Addition of Guanylating Agent: While stirring, add the 50 wt. % aqueous solution of cyanamide (1.2 eq) to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Isolation of Crude Product: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to facilitate precipitation. Collect the crude solid product by vacuum filtration and wash with a small amount of cold 2-propanol.
-
Purification by Recrystallization: Transfer the crude solid to a new flask. Add a minimal amount of a hot ethanol/water mixture to dissolve the solid completely. If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Final Product Collection: Collect the purified white crystalline product by vacuum filtration, wash with a small volume of cold ethanol, and dry under vacuum to a constant weight. The typical melting point for guanidine hydrochloride is in the range of 184-188°C.[9][10]
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound HCl. This is achieved through a combination of spectroscopic and analytical techniques, creating a self-validating system where each result corroborates the others.
3.1. Visualization of the Characterization Workflow
The characterization process integrates multiple analytical techniques to build a complete profile of the compound.
Caption: Integrated workflow for the characterization of the target compound.
3.2. Spectroscopic and Analytical Data
The following table summarizes the expected data from the characterization of this compound HCl (C₈H₁₀ClN₃·HCl).
| Technique | Parameter | Expected Observation & Rationale |
| ¹H NMR | Chemical Shift (δ, ppm), Multiplicity | ~8.5-7.5 (br s): Guanidinium N-H protons. Broad due to quadrupole broadening and exchange. ~7.5-7.2 (m): 4 aromatic protons (Ar-H) on the chlorophenyl ring. ~4.5 (s or t): 2 methylene protons (-CH₂-). May appear as a triplet if coupled to adjacent NH. Rationale: Confirms the presence and connectivity of all proton environments. |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~157 ppm: Guanidinium carbon (C=N).[11] ~135-127 ppm: 6 aromatic carbons (Ar-C). ~45 ppm: Methylene carbon (-CH₂-). Rationale: Confirms the carbon skeleton and the presence of the key guanidinium carbon. |
| Mass Spec. (ESI-MS) | m/z | [M+H]⁺ at ~184.07 & 186.07: Corresponds to the protonated free base [C₈H₁₁ClN₃]⁺. Rationale: The presence of two peaks separated by 2 m/z units with an intensity ratio of approximately 3:1 is the characteristic isotopic signature of a single chlorine atom (³⁵Cl/³⁷Cl), confirming its presence.[12][13][14] |
| FTIR | Wavenumber (cm⁻¹) | ~3400-3100 (broad): N-H stretching vibrations of the guanidinium group.[15] ~1650 (strong): C=N stretching of the guanidinium group.[15][16] ~1590, 1480: Aromatic C=C stretching. Rationale: Confirms the presence of key functional groups (N-H, C=N, aromatic ring). |
| HPLC | Retention Time, Peak Area | A single major peak indicates high purity. The area of the peak can be used for quantification. Guanidine compounds are typically analyzed using cation-exchange or mixed-mode chromatography.[17][18][19][20] |
| Melting Point | Temperature (°C) | A sharp melting point range (e.g., 185-187°C) is indicative of a pure crystalline compound.[9] |
| Elemental Analysis | %C, %H, %N | Experimental percentages should match the theoretical values for the molecular formula C₈H₁₁Cl₂N₃. (Theoretical: C 43.66%, H 5.04%, N 19.09%). |
3.3. Self-Validating System: Ensuring Trustworthiness
The integrity of the final compound is established by the convergence of data from all analytical techniques.
-
Structural Confirmation: The proton and carbon environments observed in NMR must be consistent with the functional groups identified by FTIR .
-
Molecular Formula Verification: The molecular weight determined by Mass Spectrometry (including the crucial chlorine isotope pattern) must correspond to the molecular formula validated by Elemental Analysis .
-
Purity Assessment: The high purity indicated by a single peak in HPLC is physically confirmed by a sharp Melting Point .
This cross-validation ensures that the material being studied is indeed this compound HCl of high purity, providing a trustworthy basis for any subsequent biological or chemical investigations.
Conclusion
This guide has detailed a reliable and well-rationalized method for the synthesis of this compound hydrochloride via the guanylation of 2-chlorobenzylamine. Furthermore, it has presented a comprehensive, multi-faceted characterization strategy. By integrating spectroscopic and analytical data, researchers can establish a self-validating system to rigorously confirm the structure and purity of the target compound. This approach provides the necessary scientific integrity for professionals in drug discovery and chemical research, enabling confident advancement of their work with this important guanidine derivative.
References
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Synthesis of 2-chlorobenzylamine. (n.d.). PrepChem.com. Retrieved from [Link]
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Guanidine HCL. (n.d.). BioSpectra, Inc. Retrieved from [Link]
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Guanidine hydrochloride, Guanidine HCL, CAS 50-01-1. (2018). Yacoo Science. Retrieved from [Link]
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Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Bielak, A., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Klein, P. J., et al. (2016). Synthesis, radiolabeling and evaluation of novel amine guanidine derivatives as potential positron emission tomography tracers for the ion channel of the N-methyl-d-aspartate receptor. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Preparation of Mono-Cbz Protected Guanidines. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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HPLC Methods for analysis of Guanidine. (n.d.). HELIX Chromatography. Retrieved from [Link]
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Clark, J. (n.d.). Mass Spectra - the M+2 peak. Chemguide. Retrieved from [Link]
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Elumalai, V., et al. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Molecules. Retrieved from [Link]
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1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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FTIR spectra of polymeric guanidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Guanidine synthesis from various precursors. (n.d.). ResearchGate. Retrieved from [Link]
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Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]
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Guanidine Analyzed with HPLC. (n.d.). MicroSolv Technology Corporation. Retrieved from [Link]
- Process for preparing guanidine hydrochloride. (n.d.). CN1247536C. Google Patents.
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Linton, B. R., et al. (2000). A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. The Journal of Organic Chemistry. Retrieved from [Link]
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Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025). RSC Advances. Retrieved from [Link]
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Chloro pattern in Mass Spectrometry. (2023). YouTube. Retrieved from [Link]
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Gobec, S., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations with Hammett substituent constants and pKa calculations. New Journal of Chemistry. Retrieved from [Link]
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13 C NMR for the TMG. Two characteristic chemical shifts... (n.d.). ResearchGate. Retrieved from [Link]
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HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. (2025). ResearchGate. Retrieved from [Link]
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Isotope Abundance. (2022). Chemistry LibreTexts. Retrieved from [Link]
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HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. (n.d.). SIELC Technologies. Retrieved from [Link]
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FTIR spectra of MIL-101(Cr)-NH2 (A), MIL-101(Cr)-guanidine (B), and MIL-101(Cr)-gianidine-Fe (C). (n.d.). ResearchGate. Retrieved from [Link]
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1H, 13C, 15N and 31P chemical shift assignment of the first stem-loop Guanidine-II riboswitch from Escherichia coli. (n.d.). PubMed Central. Retrieved from [Link]
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Guanidine. (n.d.). Wikipedia. Retrieved from [Link]
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Characterization of Structure and Dynamics of the Guanidine-II Riboswitch from Escherichia coli by NMR Spectroscopy and Small-Angle X-ray Scattering. (n.d.). ChemBioChem. Retrieved from [Link]
-
Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. (n.d.). Digital CSIC. Retrieved from [Link]
-
Evaluating chlorine isotope effects from isotope ratios and mass spectra of polychlorinated molecules. (2008). Analytical Chemistry. Retrieved from [Link]
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Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). Molecules. Retrieved from [Link]
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Biological Activity of 1-(2-Chlorobenzyl)guanidine: A Technical Guide
This comprehensive technical guide details the biological activity, mechanism of action, and experimental applications of 1-(2-Chlorobenzyl)guanidine (also known as o-chlorobenzylguanidine).
Executive Summary
This compound (CAS: 1128-91-2) is a synthetic guanidine derivative functioning primarily as a norepinephrine transporter (NET) substrate and adrenergic neuron blocking agent . Structurally homologous to the radiopharmaceutical meta-iodobenzylguanidine (MIBG) and the antihypertensive guanethidine, this compound is characterized by its high affinity for sympathetic nerve terminals and chromaffin cells.
Its biological utility is threefold:
-
Adrenergic Blockade: It depletes norepinephrine (NE) stores in post-ganglionic sympathetic neurons, leading to a sympatholytic effect.
-
Targeted Delivery Scaffold: It serves as a "homing" vector for delivering cytotoxic payloads (e.g., alkylating agents) to NET-expressing tumors such as neuroblastoma and pheochromocytoma .
-
Mitochondrial Complex I Inhibition: Like many lipophilic guanidines, it exhibits cytotoxic effects via the inhibition of mitochondrial respiration, a property leveraged in oncology.
Chemical Identity & Physicochemical Properties
Understanding the physicochemical nature of the guanidine moiety is crucial for predicting its biological behavior, particularly its transport across membranes.
| Property | Data | Relevance |
| IUPAC Name | 1-[(2-chlorophenyl)methyl]guanidine | Core identity. |
| Molecular Formula | C₈H₁₀ClN₃ | Small molecule, orally bioavailable potential. |
| pKa | ~13.6 (Guanidinium group) | Highly basic; exists almost exclusively as a protonated cation at physiological pH (7.4). |
| Lipophilicity (LogP) | ~2.1 | Sufficiently lipophilic to penetrate tissues but requires active transport (NET) to enter neurons efficiently. |
| Solubility | High (as Hydrochloride salt) | Suitable for aqueous pharmacological formulations. |
Mechanism of Action (MOA)
The biological activity of this compound is defined by its interaction with the catecholamine handling machinery of the sympathetic nervous system.
Uptake-1 Pathway (NET Transport)
The protonated guanidinium cation mimics the ammonium headgroup of norepinephrine. It is actively transported into the cytoplasm of sympathetic neurons and adrenal chromaffin cells via the Norepinephrine Transporter (NET) , also known as Uptake-1.[1]
-
Selectivity: High affinity for NET; low affinity for non-neuronal transporters (Uptake-2).
-
Kinetics: It competes with endogenous norepinephrine, effectively hijacking the reuptake mechanism.
Vesicular Sequestration (VMAT)
Once intracellular, the compound is recognized by the Vesicular Monoamine Transporter (VMAT) on the surface of synaptic vesicles (chromaffin granules).
-
Displacement: It is pumped into the vesicle, displacing endogenous norepinephrine into the cytoplasm.
-
Degradation: The displaced NE is degraded by mitochondrial Monoamine Oxidase (MAO), resulting in the depletion of neurotransmitter stores.
Mitochondrial Toxicity
At high intracellular concentrations, benzylguanidines inhibit NADH:ubiquinone oxidoreductase (Complex I) of the electron transport chain. This leads to ATP depletion and the generation of Reactive Oxygen Species (ROS), contributing to cytotoxicity in NET-rich tumor cells (neuroblastoma).
Pathway Visualization
The following diagram illustrates the dual mechanism of transport and mitochondrial toxicity.
Caption: Mechanism of this compound uptake via NET, vesicular storage via VMAT, and downstream mitochondrial inhibition.
Therapeutic & Research Applications
Oncology (Theranostics)
The primary modern application of benzylguanidine analogs is in the management of neuroendocrine tumors.[1]
-
Neuroblastoma Targeting: Since neuroblastoma cells overexpress NET, this compound derivatives are used as vectors.
-
Conjugates: Research focuses on "Hybrid Molecules" where the guanidine moiety is linked to alkylating agents (e.g., melphalan or busulfan). The guanidine guides the toxin specifically to the tumor, sparing healthy tissue.
-
Example:Melphalan-Benzylguanidine hybrids show enhanced potency against neuroblastoma cell lines compared to melphalan alone due to active uptake.
-
Cardiovascular Research
Historically, this class of compounds was explored as anti-hypertensives . By depleting NE stores in sympathetic nerve endings, they reduce peripheral resistance. However, due to side effects (orthostatic hypotension) and the development of better drugs (ACE inhibitors), their use is now restricted to pharmacological research tools.
Experimental Protocols
NET Uptake Competition Assay
This protocol validates the affinity of this compound for the norepinephrine transporter.
Objective: Determine the IC₅₀ of the compound by competing with radiolabeled NE or MIBG.
Materials:
-
Cell Line: SK-N-SH (human neuroblastoma) or PC12 (rat pheochromocytoma) expressing NET.
-
Tracer: [³H]-Norepinephrine or [¹²³I]-MIBG.
-
Buffer: Krebs-Ringer-HEPES (KRH) buffer.
Workflow:
-
Seeding: Plate cells in 24-well plates (10⁵ cells/well) and culture for 24h.
-
Pre-incubation: Wash cells with warm KRH buffer.
-
Treatment: Add this compound at increasing concentrations (e.g., 1 nM to 100 µM).
-
Challenge: Immediately add the radiotracer (e.g., 20 nM [³H]-NE).
-
Incubation: Incubate at 37°C for 15 minutes (uptake is linear in this phase).
-
Termination: Aspirate buffer and wash 3x with ice-cold KRH to stop transport.
-
Lysis: Lyse cells with 0.1 N NaOH.
-
Quantification: Measure radioactivity via liquid scintillation counting.
Data Analysis: Plot % Uptake vs. Log[Concentration]. A sigmoidal dose-response curve indicates competitive inhibition.
Synthesis of this compound
Note: This is a general synthetic route for benzylguanidines.
Reaction: Nucleophilic substitution of 2-chlorobenzylamine with a guanylating agent.
-
Reagents: 2-Chlorobenzylamine (Starting material), S-Methylisothiourea hemisulfate (Guanylating agent).
-
Solvent: Ethanol or Water/Ethanol mix.
-
Reflux: Heat the mixture to reflux for 3–6 hours. Methyl mercaptan (gas) is evolved (requires fume hood).
-
Crystallization: Cool the solution. The product precipitates as the sulfate or hydrochloride salt.
-
Purification: Recrystallize from ethanol/ether to obtain high-purity white crystals.
Safety & Toxicology
Acute Adrenergic Crisis
Upon initial administration, benzylguanidines can cause a transient release of stored norepinephrine before depletion occurs.
-
Mitigation: Slow infusion rates or pre-treatment with alpha-blockers.
Chronic Sympatholysis
Long-term exposure leads to systemic depletion of catecholamines.
-
Symptom:[2][3][4][5][6] Severe orthostatic hypotension (fainting upon standing), bradycardia, and inhibition of ejaculation.
Drug Interactions
-
Tricyclic Antidepressants (TCAs): TCAs (e.g., desipramine) block NET. They will prevent the uptake of this compound, nullifying its biological activity.
-
Sympathomimetics: Exaggerated response due to receptor hypersensitivity following denervation.
References
-
PubChem. (2025).[7] 2-(2-Chlorobenzyl)guanidine Hydrochloride | C8H11Cl2N3.[8] National Library of Medicine. [Link][8]
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Wieland, S., et al. (2023). Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. International Journal of Molecular Sciences. [Link]
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Pandit-Taskar, N., et al. (2018). Norepinephrine Transporter as a Target for Imaging and Therapy. Journal of Nuclear Medicine. [Link]
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Smets, L. A., et al. (1991). Cytotoxic and antitumor effects of the norepinephrine analogue meta-iodo-benzylguanidine (MIBG). Cancer Chemotherapy and Pharmacology. [Link]
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Hirsch, J. A. (1984).[2] Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Introduction: The Significance of the Guanidinium Moiety
An In-Depth Technical Guide to the Structural Analysis of 1-(2-Chlorobenzyl)guanidine
This guide provides a comprehensive technical overview of the synthesis and structural analysis of this compound, a molecule of interest for its potential pharmacological activities. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind methodological choices, ensuring a deep and applicable understanding of the molecule's characterization.
The guanidine group is a powerful functional motif in medicinal chemistry, renowned for its strong basicity and ability to form a resonance-stabilized guanidinium cation at physiological pH.[1][2] This cation is a key pharmacophore, capable of engaging in multiple hydrogen bonds and electrostatic interactions with biological targets.[3] Its incorporation into natural products and synthetic drugs has led to a wide array of therapeutic agents, from antihypertensives to antimicrobial compounds.[4][5]
The molecule this compound combines this potent functional group with a 2-chlorobenzyl substituent. This addition introduces specific steric and electronic properties, modulating the molecule's lipophilicity, potential for aromatic interactions (π-stacking), and overall pharmacological profile. Benzyl guanidine derivatives have been explored for various activities, including antibacterial action and as ligands for critical receptors in the central nervous system.[3][6][7] A thorough structural elucidation is the foundational step in understanding its structure-activity relationship (SAR) and developing its therapeutic potential.
Synthesis Pathway: From Amine to Guanidine
The synthesis of this compound can be efficiently achieved through the process of guanylation, where a primary amine is converted into a guanidine. One of the most reliable and common methods involves the reaction of an amine with an S-methylisothiouronium salt.[4] This method is favored for its relatively mild conditions and the commercial availability of the starting materials.
Conceptual Workflow for Synthesis
The workflow involves the reaction of 2-chlorobenzylamine with a guanylating agent like S-methylisothiouronium sulfate in a suitable solvent. A base is typically added to neutralize the salt formed during the reaction, driving the equilibrium towards the product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via reaction with S-methylisothiouronium sulfate.
Materials:
-
2-Chlorobenzylamine hydrochloride
-
S-methyl-2-thiopseudourea sulfate
-
Sodium Hydroxide (50% aqueous solution)
-
Ethanol (absolute)
-
Chloroform
-
Methanolic HCl
Procedure:
-
Free Base Generation: To a solution of 2-chlorobenzylamine hydrochloride (1.0 eq) in ice-cold water, add 50% aqueous sodium hydroxide solution dropwise until the solution is strongly basic (pH > 12). Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the free amine.
-
Guanylation: To this mixture, add S-methyl-2-thiopseudourea sulfate (1.05 eq) dissolved in water. Stir the resulting solution at room temperature for 2-3 hours, then heat to reflux for an additional hour to ensure the reaction goes to completion.[8] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: After cooling, treat the reaction mixture with additional 50% NaOH solution to ensure the product is in its free base form. The mixture can then be extracted with an organic solvent like chloroform or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product as an oil or solid.[8]
-
Purification and Salt Formation: The crude free base can be purified by column chromatography on silica gel. To obtain a stable, crystalline solid, the purified free base is dissolved in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) and treated with methanolic HCl. The resulting hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.
Rationale: The initial liberation of the free amine from its hydrochloride salt is crucial as the nucleophilic amine is the reactive species. The reaction with S-methylisothiouronium sulfate proceeds via nucleophilic attack of the amine on the thiourea carbon, leading to the displacement of methanethiol, a volatile and odorous byproduct.[4] Heating to reflux ensures the reaction is driven to completion. Final conversion to the hydrochloride salt provides a stable, non-hygroscopic solid that is easier to handle and weigh than the often-oily free base.
Structural Elucidation: A Multi-Technique Approach
The definitive structural confirmation of this compound requires a combination of spectroscopic and analytical techniques. Each method provides unique and complementary information about the molecule's connectivity, composition, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for full characterization. The spectra are typically acquired in a solvent like DMSO-d₆ or D₂O, especially for the salt form, to ensure solubility and allow for the observation of exchangeable protons (NH).
Predicted NMR Data: The following data is predicted based on standard chemical shift values and analysis of similar structures. Actual experimental values may vary slightly.
| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Rationale |
| Guanidinium Carbon (C=N) | - | ~157.5 | The characteristic chemical shift for a guanidinium carbon, deshielded due to bonding with three nitrogen atoms.[9] |
| Methylene Bridge (-CH₂-) | ~4.45 (s, 2H) | ~42.0 | Singlet integrating to 2 protons, deshielded by the adjacent nitrogen and the aromatic ring. |
| Aromatic C-Cl | - | ~133.0 | Quaternary carbon directly attached to the electron-withdrawing chlorine atom. |
| Aromatic C-CH₂ | - | ~135.0 | Quaternary carbon attached to the methylene bridge. |
| Aromatic CH (4 positions) | 7.25 - 7.50 (m, 4H) | 127.0 - 130.0 | Complex multiplet in the aromatic region, with shifts influenced by the chloro and benzyl substituents. |
| Guanidinium Protons (-NH, -NH₂) | 7.0 - 7.5 (br s, 4H) | - | Broad signals due to quadrupole broadening from ¹⁴N and chemical exchange with the solvent. Their integration can confirm the number of protons.[10] |
Experimental Protocol - NMR Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of this compound hydrochloride in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a carbon spectrum, often using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to determine the types of carbon atoms (CH, CH₂, CH₃). A longer acquisition time is typically required due to the low natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Acquire 2D spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign proton signals to their corresponding carbon atoms and confirm neighboring protons.[11]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural information through its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.
Predicted Fragmentation Pattern (ESI-MS): Under Electrospray Ionization in positive mode (ESI+), the molecule will be detected as its protonated form, [M+H]⁺.
| m/z (mass-to-charge) | Predicted Fragment | Fragmentation Pathway |
| 184.0741 | [C₈H₁₁ClN₃ + H]⁺ | Molecular Ion (Protonated) |
| 125.0152 | [C₇H₆Cl]⁺ | Benzylic cleavage, forming the stable 2-chlorotropylium or benzyl cation. This is often the base peak.[12] |
| 60.0556 | [CH₆N₃]⁺ | Guanidine fragment resulting from benzylic cleavage. |
Experimental Protocol - MS Acquisition:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the molecular ion (m/z 184) as the precursor and applying collision-induced dissociation (CID).[13]
X-Ray Crystallography
Single-crystal X-ray crystallography provides unambiguous proof of structure by determining the precise spatial arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
Expected Structural Features:
-
The guanidinium group is expected to be nearly planar due to the delocalization of the π-electrons across the C-N bonds.[14]
-
In the crystal lattice, extensive hydrogen bonding is anticipated between the N-H donors of the guanidinium group and the chloride counter-ion, or with adjacent guanidinium groups.
-
The torsion angle between the phenyl ring and the C-N bond will define the molecule's conformation.
Experimental Protocol - Crystallography:
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent from a saturated solution of the purified compound. A solvent system like ethanol/ether or methanol/chloroform can be effective.
-
Data Collection: Mount a suitable crystal on a goniometer head.[15] Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[15]
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the structure using direct methods and refine the atomic positions and displacement parameters using full-matrix least-squares refinement software.[6][15]
Potential Mechanisms of Action: From Ion Channels to Receptors
Based on the activities of structurally related benzyl guanidine compounds, two primary mechanisms of action are plausible for this compound.
Inhibition of Voltage-Gated Potassium (Kv) Channels
Guanidine and its analogs are known to inhibit voltage-gated potassium (Kv) channels.[2] These channels are critical for regulating neuronal excitability and muscle contraction. By blocking Kv channels, guanidinium compounds can prolong the action potential, leading to enhanced neurotransmitter release at neuromuscular junctions.[9]
Proposed Mechanism: The positively charged guanidinium moiety of this compound likely binds within the intracellular pore of the Kv channel, occluding the ion conduction pathway. The benzyl group may engage in hydrophobic interactions with residues lining the pore, enhancing binding affinity and stabilizing the channel in a closed or inactivated state.[2]
Caption: Proposed mechanism of Kv channel inhibition.
Antagonism of Histamine H₃ Receptors
The histamine H₃ receptor (H₃R) is a presynaptic autoreceptor in the central nervous system that inhibits the release of histamine and other neurotransmitters.[16] H₃R antagonists block this inhibition, thereby increasing neurotransmitter release, which can have stimulant and pro-cognitive effects. Many potent H₃R antagonists feature a basic nitrogenous headgroup, like guanidine, connected to a substituted aromatic ring via a linker.[7][17]
Proposed Mechanism: this compound fits the general pharmacophore for H₃R antagonists. The protonated guanidinium group can form a critical salt bridge with a conserved aspartate residue (Asp114) in the receptor's binding pocket, while the 2-chlorobenzyl group occupies an adjacent hydrophobic pocket, making favorable van der Waals contacts.[7] By occupying this site, it prevents the endogenous ligand, histamine, from binding and activating the receptor's inhibitory signaling cascade.[16]
Caption: Proposed mechanism of H₃ receptor antagonism.
Conclusion
The structural analysis of this compound is a multi-faceted process that relies on a synergistic combination of chemical synthesis, NMR spectroscopy, mass spectrometry, and X-ray crystallography. Each technique provides indispensable data that, when integrated, delivers a complete and unambiguous picture of the molecule's identity and structure. This foundational knowledge is paramount for understanding its potential interactions with biological systems, such as Kv channels or histamine receptors, and serves as the critical starting point for further drug discovery and development efforts. The protocols and rationale outlined in this guide provide a robust framework for the comprehensive characterization of this and other novel guanidine-containing compounds.
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Leurs, R., et al. (2019). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules. Available from: [Link]
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Deconvoluting the Cellular Targets of 1-(2-Chlorobenzyl)guanidine: An In-Depth Technical Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify the molecular targets of the bioactive compound 1-(2-Chlorobenzyl)guanidine. Given the therapeutic potential of guanidine-containing molecules, which are known to interact with a wide array of biological targets, a systematic and multi-pronged approach to target deconvolution is essential for elucidating its mechanism of action and advancing its development.[1] This document offers full editorial control to present a logical and scientifically rigorous pathway for target identification, emphasizing the causality behind experimental choices and providing self-validating protocols.
Introduction: The Enigma of this compound
The guanidinium group is a prevalent feature in many biologically active compounds, prized for its ability to form strong hydrogen bonds and its protonated state at physiological pH, which facilitates interactions with biological targets.[1] Guanidine derivatives have demonstrated a broad spectrum of pharmacological activities, including acting as agents targeting the central nervous system, inflammation, and cancer.[1] The specific compound, this compound, with its distinct substitution pattern, presents a unique pharmacological profile that warrants a thorough investigation into its molecular targets to unlock its full therapeutic potential. The process of identifying the direct binding partners of a small molecule, known as target deconvolution, is a critical step in understanding its mechanism of action and potential off-target effects.[2][3]
This guide outlines a strategic workflow for the target identification of this compound, integrating computational prediction with robust experimental validation using both affinity-based and label-free proteomics approaches.
Phase I: In Silico Target Prediction - Charting the Course
Before embarking on extensive laboratory work, computational methods can provide valuable initial hypotheses about the potential targets of this compound. These in silico approaches leverage the structural information of the compound to predict its interactions with known protein structures.
Ligand-Based Virtual Screening
This method compares this compound to databases of known ligands with established biological targets.[4] By identifying ligands with high structural similarity, we can infer that this compound may interact with the same or similar protein targets.
Structure-Based Virtual Screening (Molecular Docking)
If high-resolution structures of potential target proteins are available, molecular docking simulations can predict the binding pose and affinity of this compound within the protein's binding site. This can help prioritize potential targets for experimental validation.
Phase II: Affinity-Based Proteomics - Fishing for Targets
Affinity-based methods are a cornerstone of target identification, relying on a modified version of the small molecule to "pull down" its interacting proteins from a complex biological sample.[2][5] This approach requires the synthesis of a chemical probe derived from this compound.
Chemical Probe Design and Synthesis
The design of an effective chemical probe is paramount. A linker and a reporter tag (e.g., biotin) or a photoreactive group must be attached to the this compound scaffold at a position that does not significantly hinder its binding to its native targets. Structure-activity relationship (SAR) data, if available, can guide this design.
A proposed synthetic route for a biotinylated this compound probe is outlined below. This involves coupling a linker to a suitable position on the benzyl ring, followed by the attachment of biotin.
Experimental Workflow: Affinity Chromatography Pull-Down
The core of this approach is the affinity purification of target proteins. The biotinylated this compound probe is immobilized on streptavidin-coated beads and incubated with cell lysate. Proteins that bind to the probe are captured, while non-specific binders are washed away. The captured proteins are then eluted and identified by mass spectrometry.[2][5]
Experimental Protocol: Affinity Chromatography Pull-Down
-
Probe Immobilization: Incubate streptavidin-coated magnetic beads with the biotinylated this compound probe.
-
Cell Lysis: Prepare a whole-cell lysate from a relevant cell line under non-denaturing conditions.
-
Incubation: Add the cell lysate to the probe-immobilized beads and incubate to allow for protein binding.
-
Washing: Perform a series of washes with decreasing salt concentrations to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS) or by competitive elution with an excess of free this compound.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS.
Data Presentation: Hypothetical Pull-Down Results
| Protein ID | Gene Name | Fold Enrichment (Probe vs. Control) | p-value | Potential Role |
| P12345 | ASIC3 | 15.2 | <0.001 | Ion channel, mechanosensation, pain |
| Q67890 | KCNQ2 | 8.5 | <0.005 | Voltage-gated potassium channel |
| R54321 | GADD34 | 5.1 | <0.01 | Protein phosphatase 1 regulatory subunit |
Mandatory Visualization: Affinity-Based Target ID Workflow
Caption: Workflow for identifying protein targets using an affinity probe.
Phase III: Label-Free Approaches - Target Identification in a Native State
Label-free methods offer the significant advantage of identifying protein targets without chemically modifying the small molecule, thus avoiding potential alterations to its binding properties.[6] These techniques rely on the principle that drug-protein binding can alter the physical or chemical properties of the target protein.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand can stabilize a protein against thermal denaturation.[7] Cells are treated with this compound, heated to various temperatures, and the soluble protein fraction is analyzed by proteomics. Target proteins will exhibit increased thermal stability in the presence of the compound.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the treated cells and heat them to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
Proteomic Analysis: Analyze the soluble fractions from each temperature point by quantitative mass spectrometry (e.g., using TMT labeling) to identify proteins with increased thermal stability in the drug-treated samples.
Mandatory Visualization: CETSA Principle
Caption: Ligand binding stabilizes proteins against heat-induced denaturation.
Drug Affinity Responsive Target Stability (DARTS)
DARTS leverages the principle that ligand binding can protect a protein from proteolysis.[6] Cell lysates are treated with this compound and then subjected to limited proteolysis. Target proteins will be protected from digestion and can be identified by comparing the protein patterns of drug-treated and control samples.[6]
Phase IV: Target Validation - From Candidates to Confirmed Targets
The identification of candidate proteins from proteomics screens is only the first step. Rigorous validation is crucial to confirm a direct and functionally relevant interaction.
Biochemical Validation
-
Recombinant Protein Binding Assays: Express and purify the candidate proteins and directly measure their binding to this compound using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST).
-
Enzyme Activity Assays: If the candidate target is an enzyme, assess the ability of this compound to modulate its activity in vitro.
Cell-Based Validation
-
Target Engagement Assays: Use techniques like CETSA in a targeted manner to confirm that this compound engages the candidate protein in living cells.
-
Genetic Approaches: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the gene encoding the candidate target protein. The cellular phenotype upon treatment with this compound should be altered or abolished in the absence of the target.
-
Overexpression Studies: Overexpress the candidate target protein and assess if this enhances the cellular response to this compound.
Conclusion: A Roadmap to Mechanism
The systematic approach outlined in this guide, combining in silico prediction with orthogonal experimental methodologies, provides a robust framework for the confident identification of the molecular targets of this compound. Elucidating these targets will not only unravel the compound's mechanism of action but also pave the way for its rational optimization and clinical development. The integration of chemical proteomics with classical pharmacology and molecular biology is the key to translating a promising bioactive molecule into a potential therapeutic agent.
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Methodological & Application
How to dissolve 1-(2-Chlorobenzyl)guanidine for in vivo studies
Application Note: Formulation and Dissolution of 1-(2-Chlorobenzyl)guanidine for In Vivo Administration
Executive Summary
This compound (often supplied as the hydrochloride salt) is a structural analog of adrenergic neuron blocking agents and histamine receptor ligands. While the guanidine moiety renders the molecule highly basic (pKa ~13.6), the lipophilic 2-chlorobenzyl group creates a solubility paradox: the compound is hydrophilic in acidic environments but prone to precipitation at physiological pH (7.4) if not correctly formulated.
This guide provides validated protocols to dissolve this compound for in vivo use, prioritizing solution stability and biocompatibility.
Key Takeaway: Always verify the salt form. The Hydrochloride (HCl) salt is water-soluble but may require co-solvents for high-dose bolus injections (>10 mg/kg).[1] The Free Base is water-insoluble and requires conversion or organic solvents.
Physicochemical Profile & Vehicle Selection
Understanding the molecule's behavior in solution is critical for preventing "crashing out" (precipitation) inside the animal or catheter.
| Property | Value / Characteristic | Implication for Formulation |
| Chemical Structure | Cl-Ph-CH₂-NH-C(=NH)NH₂ | Amphiphilic: Lipophilic tail (benzyl) + Polar head (guanidine). |
| pKa | ~13.6 (Guanidine moiety) | Exists as a cation at pH 7.4. Do not use alkaline buffers (pH > 9) or it will deprotonate and precipitate.[1] |
| Salt Form | Hydrochloride (Standard) | Soluble in water/saline up to ~5-10 mg/mL. |
| LogP | ~1.7 - 2.1 (Estimated) | Moderate lipophilicity; crosses blood-brain barrier (BBB). |
| Stability | Hygroscopic solid | Store desiccated at -20°C. Solutions stable for 24h at 4°C. |
Vehicle Selection Matrix
| Target Concentration | Route of Administration | Recommended Vehicle |
| Low (< 5 mg/mL) | IP, SC, IV (Slow) | Protocol A: Sterile Saline (0.9% NaCl) |
| Medium (5 - 15 mg/mL) | IP, PO | Protocol B: 5% DMSO + 40% PEG300 + 55% Saline |
| High (> 15 mg/mL) | IP, PO | Protocol C: 10% DMSO + 20% SBE-β-Cyclodextrin |
| Sensitive (CNS/IV) | IV (Bolus) | Protocol C: Cyclodextrin-based (Reduces irritation) |
Detailed Preparation Protocols
Protocol A: Standard Aqueous Solution (For Low Doses)
Best for: Routine screening, low concentration (<5 mg/mL), IV infusion.[1]
-
Weighing: Weigh the required amount of this compound HCl salt .
-
Note: If you have the Free Base, you must add 1 molar equivalent of 1N HCl to convert it in situ.[1]
-
-
Dissolution: Add 80% of the final volume of Sterile Saline (0.9%) .
-
Vortex: Vortex vigorously for 60 seconds. The solution should be clear and colorless.
-
Troubleshooting: If hazy, warm to 37°C in a water bath for 5 minutes.
-
-
pH Adjustment: Check pH. It will likely be slightly acidic (pH 5-6). Adjust to pH 7.0–7.4 using dilute NaOH (0.1N) very slowly .
-
Warning: If pH exceeds 8.0, the free base will precipitate.
-
-
Final Volume: Add remaining Saline to reach target volume.
-
Sterilization: Filter through a 0.22 µm PES syringe filter.
Protocol B: The "Universal" Co-Solvent System (For High Doses)
Best for: High-dose IP injections, poorly soluble batches, or long-term stability.
Composition: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.[1]
-
Primary Solubilization: Dissolve compound completely in 100% DMSO .
-
Volume: Use 5% of the final target volume.
-
Visual Check: Ensure no crystals remain.
-
-
Co-Solvent Addition: Add PEG300 (40% of final volume). Vortex to mix.
-
Why: PEG acts as an interface between the organic DMSO and the aqueous phase.
-
-
Surfactant (Optional): Add Tween 80 (5% of final volume). Mix gently (avoid foaming).
-
Aqueous Phase: Slowly add pre-warmed (37°C) Saline (50% of final volume) while vortexing.
-
Critical: Adding cold saline rapidly can cause "shock precipitation."
-
Protocol C: Cyclodextrin Complexation (Gold Standard for IV)
Best for: Reducing irritation (phlebitis), improving bioavailability, and preventing precipitation in the bloodstream.
-
Stock Preparation: Prepare a 20% (w/v) SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin) solution in sterile water.
-
Tip: Captisol® is the commercial standard.
-
-
Compound Dissolution: Dissolve this compound HCl in the smallest possible volume of DMSO (e.g., 2% of final volume) OR add directly to the CD solution if concentration is <10 mg/mL.
-
Complexation: Add the SBE-β-CD solution to the compound.
-
Sonication: Sonicate for 10–20 minutes at room temperature. The cyclodextrin ring encapsulates the hydrophobic benzyl tail, shielding it from water.[1]
-
Filtration: 0.22 µm filter sterilization.
Workflow Visualization (Decision Tree)
Caption: Decision tree for selecting the optimal vehicle based on salt form, concentration, and administration route.
Quality Control & Self-Validation
Before injecting any animal, perform these two checks to ensure scientific integrity:
-
The Tyndall Effect Check: Shine a laser pointer (or bright focused light) through the solution.
-
The Dilution Test: Take 10 µL of your formulation and drop it into 1 mL of warm saline (simulating blood).
References
-
PubChem. (2023). 2-(2-Chlorobenzyl)guanidine Hydrochloride Compound Summary. National Library of Medicine. Available at: [Link][1]
-
Li, D., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Chapter on Formulation Strategies for Basic Compounds).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Available at: [Link][1]
Sources
Analytical methods for 1-(2-Chlorobenzyl)guanidine quantification
Application Note: Overcoming Basicity and Polarity Challenges in HPLC and LC-MS Workflows
Executive Summary & Chemical Context[1][2][3][4][5]
The quantification of 1-(2-Chlorobenzyl)guanidine (CBG) presents a specific set of analytical challenges driven by its physicochemical properties. Unlike standard pharmaceutical intermediates, CBG possesses a highly basic guanidine moiety (pKa ~ 13.6) attached to a lipophilic chlorobenzyl ring.
The Analytical Paradox:
-
Basicity: At standard HPLC pH (2–8), the guanidine group is fully protonated (
). This cationic nature leads to severe secondary interactions with residual silanols on silica-based columns, causing peak tailing. -
Polarity: Despite the benzyl ring, the charged guanidine core makes the molecule too polar for standard C18 retention, often resulting in elution within the void volume (
).
This guide presents two validated workflows designed to solve these issues:
-
Method A (QC/Purity): Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for robust, high-concentration quality control.
-
Method B (Trace Analysis): Hydrophilic Interaction Liquid Chromatography (HILIC) with MS/MS detection for genotoxic impurity screening.
Analytical Decision Framework
The following logic gate determines the appropriate method based on your sensitivity requirements and available instrumentation.
Figure 1: Decision tree for selecting the quantification strategy based on analyte concentration and analytical goals.
Method A: Ion-Pair RP-HPLC (UV Detection)
Target Application: Purity assay, raw material release testing, reaction monitoring.
Rationale
Standard C18 columns fail to retain CBG due to charge repulsion. While high-pH buffers (pH > 10) are often suggested for bases, CBG (pKa ~13.6) remains charged even at pH 10. The most robust "self-validating" system uses Ion-Pair Chromatography . The addition of Sodium 1-Octanesulfonate creates a neutral ion-pair complex with the guanidinium cation, allowing it to interact hydrophobically with the C18 stationary phase.
Protocol Details
| Parameter | Specification |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.0) + 5 mM Sodium 1-Octanesulfonate |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV @ 260 nm (Chlorobenzyl absorption max) |
| Injection Vol | 10 µL |
Gradient Program:
-
0-2 min: 10% B (Isocratic hold for equilibration)
-
2-12 min: 10%
60% B (Linear ramp) -
12-15 min: 60% B (Wash)
-
15.1 min: 10% B (Re-equilibration)
Step-by-Step Execution
-
Buffer Prep: Dissolve 2.72 g
and 1.08 g Sodium 1-Octanesulfonate in 950 mL water. Adjust pH to 3.0 with dilute Phosphoric Acid. Dilute to 1 L. Filter through 0.22 µm nylon filter. -
Sample Prep: Dissolve 10 mg CBG in 10 mL of Mobile Phase A (Do not use pure organic solvent as diluent; it disrupts the ion-pair equilibrium).
-
System Suitability: Inject the standard 5 times.
-
Acceptance Criteria: RSD < 2.0%, Tailing Factor (T) < 1.5.
-
Method B: HILIC-MS/MS (Trace Quantification)
Target Application: Genotoxic impurity screening in final drug substances (e.g., Riociguat), pharmacokinetic studies.
Rationale
Ion-pairing reagents (Method A) are non-volatile and suppress ionization in Mass Spectrometry, making them unsuitable for LC-MS. HILIC (Hydrophilic Interaction Liquid Chromatography) is the ideal alternative. It retains the polar guanidinium cation via water-layer partitioning and electrostatic interactions on a bare silica or amide column. The high organic content of the mobile phase enhances desolvation efficiency in the MS source, significantly boosting sensitivity.
Protocol Details
| Parameter | Specification |
| Column | Waters XBridge Amide or Phenomenex Luna HILIC, 2.1 x 100 mm, 2.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Source | ESI Positive Mode (ESI+) |
| MRM Transition | 218.1 |
Isocratic Conditions:
-
Ratio: 85% B / 15% A (High organic is required for HILIC retention).
-
Run Time: 6.0 minutes.
MS/MS Tuning Parameters (Generic)
-
Precursor Ion:
218.1 (for isotope) -
Product Ion:
176.1 (Benzyl carbocation fragment) -
Cone Voltage: 30 V
-
Collision Energy: 20-25 eV
Workflow Diagram: HILIC Mechanism
Figure 2: HILIC retention mechanism. The polar guanidine partitions into the water layer adsorbed on the stationary phase.
Validation & Troubleshooting Guide
System Suitability Criteria (USP <621>)
Ensure your method meets these requirements before running samples.
| Parameter | Method A (UV) Limit | Method B (MS) Limit | Troubleshooting Action |
| Retention Factor ( | Low k? Increase ion-pair conc. (Method A) or Increase ACN % (Method B). | ||
| Tailing Factor ( | Tailing? Replace column (silanol activity) or lower pH. | ||
| Precision (RSD) | High RSD? Check injector seal or sample solubility. | ||
| Signal-to-Noise | N/A | Low S/N? Clean MS source; check for ion suppression. |
Critical "Gotchas"
-
Carryover: Guanidines stick to stainless steel and injector ports.
-
Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.
-
-
Sample Diluent (HILIC): Never dissolve HILIC samples in 100% water. This causes "solvent mismatch" and peak distortion.
-
Solution: Dissolve sample in 80% Acetonitrile / 20% Buffer.
-
References
-
PubChem Compound Summary. (n.d.). This compound.[1] National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
-
Jia, S., et al. (2018).[2] Chromatographic separation of guanidine derivatives: A comparative study. Journal of Chromatography A. (General reference for guanidine separation principles).
- U.S. Pharmacopeia (USP).General Chapter <621> Chromatography. (Standard for System Suitability parameters).
Sources
Application Notes and Protocols for Utilizing 1-(2-Chlorobenzyl)guanidine in Ion Channel Assays
Introduction: Unveiling the Potential of 1-(2-Chlorobenzyl)guanidine in Ion Channel Research
The guanidinium group, a ubiquitous functional moiety in numerous natural and synthetic bioactive compounds, has long been recognized for its diverse pharmacological activities.[1][2] From naturally occurring marine alkaloids to clinically significant drugs, the guanidino functionality is a key player in molecular interactions with biological targets.[1][2] Within the realm of neuroscience and cardiovascular research, guanidine-containing molecules have demonstrated significant modulatory effects on ion channels, the fundamental gatekeepers of cellular excitability.[3][4]
This compound emerges as a compelling investigational tool for researchers in ion channel pharmacology and drug discovery. As a member of the benzylguanidine class of compounds, it holds the potential to elucidate the intricate mechanisms of ion channel gating and function. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of this compound in various ion channel assays. We will delve into its putative mechanism of action, provide detailed protocols for its characterization, and offer insights into data interpretation, thereby empowering researchers to harness the full potential of this intriguing molecule.
Scientific Foundation: The Guanidinium Moiety and Ion Channel Modulation
The guanidinium group, with its positive charge delocalized across three nitrogen atoms, is uniquely suited for interacting with the negatively charged residues often found within the pores and voltage-sensing domains of ion channels. This inherent electrostatic attraction is a cornerstone of its modulatory activity.[1]
Mechanism of Action: A Focus on Voltage-Gated Potassium (Kv) Channels
Extensive research on guanidine and its analogs has revealed a primary mechanism of action centered on the inhibition of voltage-gated potassium (Kv) channels.[3][4] These channels are crucial for repolarizing the cell membrane following an action potential, and their modulation can have profound effects on neuronal firing rates and muscle contractility.
The prevailing model suggests that guanidinium compounds act as intracellular pore blockers of Kv channels.[3][4] Following entry into the cell, the positively charged guanidinium moiety of this compound is proposed to bind within the hydrophilic inner vestibule of the Kv channel pore. This binding event is thought to stabilize a closed conformation of the channel, thereby preventing the efflux of potassium ions and prolonging the duration of the action potential.[3] The benzyl group, with its specific chlorination pattern, likely contributes to the affinity and specificity of this interaction by engaging with hydrophobic pockets within the channel protein.
Signaling Pathway: Inhibition of Kv Channels by this compound
Caption: Proposed mechanism of Kv channel inhibition by this compound.
Experimental Protocols: A Practical Guide
The following protocols provide a framework for characterizing the effects of this compound on ion channels. It is imperative to adapt these protocols to the specific cell lines, equipment, and experimental goals of your laboratory.
Preparation of this compound Stock Solutions
Guanidine compounds are generally hydrophilic and soluble in aqueous solutions.[5] For this compound hydrochloride, a high-concentration stock solution can be prepared in sterile, deionized water or a suitable buffer such as HEPES-buffered saline.
Materials:
-
This compound hydrochloride (MW: 220.10 g/mol for the hydrochloride salt)
-
Sterile, deionized water or desired buffer
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Accurately weigh the desired amount of this compound hydrochloride powder.
-
Dissolve the powder in the appropriate volume of sterile water or buffer to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be necessary to facilitate the dissolution of higher concentrations.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for long-term storage. For daily use, a working stock can be kept at 4°C for a limited time.
Note: The maximum solubility of guanidine hydrochloride in water at room temperature is approximately 6 M.[7] While this compound is expected to have good aqueous solubility, it is advisable to perform a solubility test for concentrations significantly higher than 100 mM.
Electrophysiological Characterization using Patch-Clamp
Patch-clamp electrophysiology is the gold standard for studying ion channel function, providing high-resolution data on channel gating and conductance.[8] This technique allows for the direct measurement of ion currents in response to voltage changes and the application of test compounds.
Objective: To determine the effect of this compound on the activity of a specific voltage-gated ion channel (e.g., Kv2.1) expressed in a suitable cell line (e.g., HEK293 or CHO cells).
Materials:
-
Cells stably or transiently expressing the ion channel of interest
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution (e.g., in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH)
-
Intracellular (pipette) solution (e.g., in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2 with KOH)
-
This compound working solutions (prepared by diluting the stock solution in the extracellular solution)
Protocol:
-
Prepare recording pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Plate the cells on glass coverslips and transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the recording chamber with the extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.
-
Apply a voltage protocol to elicit the ionic currents of interest. For Kv channels, a typical protocol involves holding the cell at a hyperpolarized potential (e.g., -80 mV) and then applying depolarizing voltage steps to activate the channels (e.g., from -60 mV to +60 mV in 10 mV increments).[9]
-
Record baseline currents in the absence of the compound.
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound and record the currents again using the same voltage protocol.
-
To determine the concentration-response relationship, apply a range of concentrations of the compound.
-
Analyze the data to determine changes in current amplitude, activation and inactivation kinetics, and the voltage-dependence of activation.
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: Workflow for characterizing this compound using patch-clamp.
High-Throughput Screening using Fluorescence-Based Assays
For screening larger compound libraries or for initial hit identification, fluorescence-based assays offer a higher throughput alternative to electrophysiology.[10] These assays indirectly measure ion channel activity by monitoring changes in either membrane potential or intracellular ion concentrations.
This assay utilizes voltage-sensitive fluorescent dyes that report changes in the cell's membrane potential.[11][12] Inhibition of repolarizing currents (e.g., through Kv channels) will lead to a more depolarized membrane potential, which can be detected as a change in fluorescence.
Objective: To assess the inhibitory effect of this compound on Kv channel activity in a high-throughput format.
Materials:
-
Cells expressing the target Kv channel plated in 96- or 384-well black-walled, clear-bottom plates
-
Fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
Assay buffer (low K⁺) and stimulus buffer (high K⁺)
-
This compound dilution series
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR or similar)
Protocol:
-
Plate cells at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
On the day of the assay, prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye solution to each well. Incubate for the recommended time (e.g., 30-60 minutes) at 37°C to allow for dye loading.[11]
-
Prepare a compound plate containing a dilution series of this compound.
-
Transfer the cell plate and the compound plate to the fluorescence plate reader.
-
Initiate the kinetic read. Establish a baseline fluorescence reading.
-
Add the compound dilutions to the cell plate and continue recording the fluorescence to measure the direct effect of the compound on the resting membrane potential.
-
After a suitable incubation period, add the high K⁺ stimulus buffer to all wells to induce depolarization.
-
Continue recording the fluorescence to measure the extent of depolarization in the presence and absence of the compound.
-
Analyze the data by comparing the fluorescence change in compound-treated wells to control wells. Inhibition of Kv channels will result in a smaller fluorescence change upon high K⁺ stimulation.
This assay is a powerful method for assessing potassium channel activity by using thallium (Tl⁺) as a surrogate for K⁺.[13][14] Tl⁺ can pass through most potassium channels, and its influx can be measured using a Tl⁺-sensitive fluorescent dye.
Objective: To measure the inhibition of K⁺ channel-mediated Tl⁺ influx by this compound.
Materials:
-
Cells expressing the target K⁺ channel plated in 96- or 384-well plates
-
Thallium flux assay kit (e.g., FluxOR™ Potassium Ion Channel Assay)
-
Assay buffer (e.g., Hank's Balanced Salt Solution)
-
Stimulus buffer containing Tl₂SO₄ and a depolarizing concentration of K₂SO₄
-
This compound dilution series
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities
Protocol:
-
Seed cells in microplates and grow to confluence.
-
Prepare the Tl⁺-sensitive dye loading solution as per the kit instructions.
-
Remove the culture medium and add the dye loading solution to the cells. Incubate for the recommended time (e.g., 60-90 minutes) at room temperature or 37°C.
-
Prepare a compound plate with a dilution series of this compound.
-
Prepare the stimulus buffer containing Tl₂SO₄ and K₂SO₄.
-
Place the cell plate and the compound plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the compound dilutions to the cell plate.
-
Add the Tl⁺/K⁺ stimulus buffer to initiate Tl⁺ influx.
-
Record the kinetic fluorescence signal. A decrease in the rate of fluorescence increase in the presence of this compound indicates inhibition of the potassium channel.
-
Calculate the concentration-response curve and the IC₅₀ value.
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₁Cl₂N₃ | PubChem |
| Molecular Weight | 220.10 g/mol | PubChem |
| Putative Target | Voltage-Gated K⁺ Channels | Inferred from Literature[3][4] |
| Putative Mechanism | Intracellular Pore Block | Inferred from Literature[3][4] |
| IC₅₀ (Kv2.1) | To be determined | Electrophysiology |
| IC₅₀ (hERG) | To be determined | Thallium Flux Assay |
Table 2: Example Data from a Concentration-Response Experiment
| [this compound] (µM) | % Inhibition (Kv2.1 Current) |
| 0.1 | 5 ± 2 |
| 1 | 25 ± 5 |
| 10 | 52 ± 7 |
| 100 | 85 ± 4 |
| 1000 | 98 ± 1 |
Conclusion and Future Directions
This compound represents a valuable pharmacological tool for the investigation of ion channel function, particularly voltage-gated potassium channels. The protocols outlined in this application note provide a robust framework for its characterization using both high-fidelity electrophysiological techniques and high-throughput fluorescence-based assays. By elucidating the specific interactions of this and other benzylguanidine derivatives with ion channels, researchers can gain deeper insights into the structure-function relationships of these critical membrane proteins and potentially identify novel therapeutic leads for a variety of channelopathies. Further studies should focus on determining the selectivity profile of this compound across a panel of different ion channels and investigating the molecular determinants of its binding within the channel pore.
References
-
How can I prepare guanidine hydrochloride 8M?. ResearchGate. Available at: [Link].
- Gao, Y., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. Journal of Pharmacological and Toxicological Methods, 86, 6-15.
- Coxon, G. D., et al. (2009). Benzylguanidines and other galegine analogues inducing weight loss in mice. Journal of Medicinal Chemistry, 52(11), 3457-3463.
- Bar-Yosef, Y., et al. (2022). A Fluorescence-based Assay of Membrane Potential for High-throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines. Journal of Visualized Experiments, (184).
-
Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses. Available at: [Link].
- Swartz, K. J. (2011). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology, 80(6), 966-968.
-
FLIPR Potassium Assay Kit Guide. Molecular Devices. Available at: [Link].
-
Potassium Channel Screening & Profiling Services. SB Drug Discovery. Available at: [Link].
- de la Cruz, A., et al. (2023). Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator. Frontiers in Pharmacology, 14, 1205307.
- Al-Hourani, B. J., et al. (2023).
- Guanidine hydrochloride. Google Patents.
- Lin, Z., et al. (2016). Biophysical and Pharmacological Characterization of Nav1.9 Voltage Dependent Sodium Channels Stably Expressed in HEK-293 Cells. PLOS ONE, 11(8), e0161450.
-
Gi/o GPCR-GIRK Thallium Flux Assay. ION Biosciences. Available at: [Link].
-
Al-Hourani, B. J., et al. (2023). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI. Available at: [Link].
-
Ion Channel Screening. Assay Guidance Manual. NCBI. Available at: [Link].
-
Bar-Yosef, Y., et al. (2022). A Fluorescence-Based Assay of Membrane Potential for High-Throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines. JoVE. Available at: [Link].
-
Stoica, A., et al. (2023). Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. MDPI. Available at: [Link].
- Misonou, H., et al. (2005). Biochemical characterization of the native Kv2.1 potassium channel. FEBS Journal, 272(15), 3988-3997.
-
Technical Manual GenieHTS Potassium Ion Channel Assay Kit. Assay Genie. Available at: [Link].
-
Biologically active guanidine alkaloids. ScienceOpen. Available at: [Link].
-
Functional characterization of Kv11.1 (hERG) potassium channels split in the voltage-sensing domain. PubMed Central. Available at: [Link].
-
Vogel, T., et al. (2023). Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. PMC. Available at: [Link].
-
Cell-Based Thallium-Influx Fluorescence Assay for Kv10.1 Channels. PubMed. Available at: [Link].
-
Discovering Potassium Channel Blockers from Synthetic Compound Database by Using Structure-Based Virtual Screening in Conjunction with Electrophysiological Assay. Figshare. Available at: [Link].
-
Guanidine Hydrochloride. Interchim. Available at: [Link].
-
Membrane potential fluorescence: A rapid and highly sensitive assay for nicotinic receptor channel function. PNAS. Available at: [Link].
-
How to record, analyse and interpret voltage-gated ion channel currents. YouTube. Available at: [Link].
-
Swartz, K. J. (2011). Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. PubMed. Available at: [Link].
Sources
- 1. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]
- 3. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. interchim.fr [interchim.fr]
- 8. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. A Fluorescence-based Assay of Membrane Potential for High-throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator [frontiersin.org]
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- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. moleculardevices.com [moleculardevices.com]
Mass spectrometry analysis of 1-(2-Chlorobenzyl)guanidine and its metabolites
Application and Protocol Guide:
Mass Spectrometry Analysis of 1-(2-Chlorobenzyl)guanidine and its Metabolites
Introduction
This compound is a guanidine-based compound of interest in pharmaceutical research and development. The guanidinium group, a key feature of many biologically active molecules, imparts high polarity and a strong basic character (pKa ≈ 13.6), which presents unique challenges and opportunities for bioanalysis.[1][2] Understanding the metabolic fate of such compounds is a critical step in drug development, providing insights into pharmacokinetics, efficacy, and potential toxicity. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the definitive technology for this purpose, offering the sensitivity and specificity required to detect and identify metabolites in complex biological matrices.[3]
This guide provides a comprehensive framework for the development and application of robust LC-MS/MS methods for the qualitative and quantitative analysis of this compound and its metabolites. We will detail field-proven protocols for sample preparation, chromatographic separation, and mass spectrometric detection, emphasizing the scientific rationale behind each procedural choice to ensure reliable and reproducible results.
Section 1: Bioanalytical Strategy and Workflow
The overall strategy involves extracting the parent compound and its metabolites from a biological matrix, separating them chromatographically, and then using mass spectrometry for detection, identification, and quantification. The high polarity of the guanidine moiety necessitates specific considerations in both sample preparation and chromatography to ensure adequate retention and recovery.
An effective workflow is crucial for efficient and accurate analysis. The following diagram outlines the key stages from sample receipt to final data interpretation.
Caption: High-level workflow for metabolite analysis.
Section 2: Sample Preparation Protocols
The goal of sample preparation is to isolate the analytes of interest from the complex biological matrix, removing interfering substances like proteins and phospholipids that can suppress ionization and contaminate the LC-MS system.[4][5][6]
Protocol 2.1: Protein Precipitation (PPT)
This is a rapid and straightforward method suitable for initial screening and when high sample throughput is required.
-
Rationale: Acetonitrile is used to denature and precipitate plasma proteins. The highly polar nature of this compound ensures it remains soluble in the resulting supernatant.
-
Step-by-Step Protocol:
-
Aliquot 100 µL of biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the parent drug).
-
Add 300 µL of cold (4°C) acetonitrile containing 0.1% formic acid. The acid helps to keep the basic guanidine group protonated and improves stability.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile: 5% Water with 0.1% Formic Acid) for injection onto the LC-MS system.
-
Protocol 2.2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract than PPT and can be used to concentrate the sample, leading to improved sensitivity. A mixed-mode cation exchange sorbent is ideal for guanidine compounds.[7]
-
Rationale: The strong cation exchange functionality of the SPE sorbent retains the positively charged guanidinium group at neutral or acidic pH. Interfering substances can be washed away, and the analyte is then eluted with a solvent that neutralizes the charge.
-
Step-by-Step Protocol:
-
Select a mixed-mode strong cation exchange (SCX) SPE cartridge (e.g., 30 mg / 1 mL).
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of 0.1% formic acid in water through the cartridge.
-
Load: Mix 200 µL of plasma with 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned cartridge. The acidic condition ensures the analyte is fully protonated and binds to the sorbent.
-
Wash 1: Pass 1 mL of 0.1% formic acid in water to remove salts and polar interferences.
-
Wash 2: Pass 1 mL of methanol to remove non-polar interferences.
-
Elute: Elute the analyte and its metabolites with 1 mL of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the guanidinium ion, releasing it from the SCX sorbent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
Section 3: Liquid Chromatography Method
Due to the high polarity of this compound, traditional reversed-phase (RP) chromatography can result in poor retention.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more effective separation mode for such polar compounds.[8][9]
-
Rationale: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. A water layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, providing retention. The separation is typically achieved by a gradient of increasing aqueous solvent, which elutes the analytes in order of increasing hydrophilicity.[10]
| Parameter | Recommended Condition | Rationale |
| Column | Amide or bare silica HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) | Provides polar surface for HILIC retention mechanism. |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid | Ammonium formate acts as a buffer and formic acid promotes analyte protonation for better MS sensitivity.[11] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic component necessary for HILIC separation. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces mobile phase viscosity. |
| Injection Vol. | 5 µL | A small volume is recommended to minimize peak distortion. |
| Gradient | 0-1 min (95% B), 1-8 min (95% to 50% B), 8-9 min (50% B), 9-10 min (95% B) | A shallow gradient ensures good resolution between the parent drug and its potentially more polar metabolites. |
Section 4: Mass Spectrometry Method
Electrospray ionization (ESI) in positive ion mode is the ideal choice for analyzing guanidine compounds due to their high basicity.[12][13]
Instrument and Source Parameters
A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) is required for both qualitative and quantitative analysis.[14]
| Parameter | Typical Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The guanidine group is readily protonated, forming a stable positive ion [M+H]+.[15] |
| Capillary Voltage | 3.5 kV | Optimizes the formation of the electrospray plume. |
| Source Temp. | 150°C | Assists in solvent desolvation without causing thermal degradation. |
| Desolvation Temp. | 400°C | Ensures complete desolvation of ions before they enter the mass analyzer. |
| Desolvation Gas Flow | 800 L/Hr (Nitrogen) | High flow rate to efficiently remove solvent droplets. |
| Cone Gas Flow | 50 L/Hr (Nitrogen) | Helps to focus the ions into the mass analyzer. |
MS Scan Modes for Metabolite Identification
-
Full Scan (MS1): Acquire data from m/z 50-500. This allows for the detection of the protonated parent molecule and any potential metabolites, which will appear at specific mass-to-charge ratios relative to the parent drug.
-
Product Ion Scan (MS/MS): Select the [M+H]+ ion of the parent drug and fragment it using collision-induced dissociation (CID).[16] This provides a characteristic fragmentation pattern that serves as a fingerprint for the molecule and helps in elucidating the structure of its metabolites.[17][18]
Predicted Metabolites and Fragmentation
The predicted molecular formula for this compound is C8H10ClN3, with a monoisotopic mass of 183.0590 Da. The expected [M+H]+ ion would be at m/z 184.0668.
| Metabolic Reaction | Mass Shift | Expected Metabolite [M+H]+ (m/z) |
| Parent Drug | - | 184.0668 |
| Hydroxylation (+O) | +15.9949 | 200.0617 |
| N-dealkylation | -125.0342 | 59.0322 (Guanidine) |
| Oxidation (+O, -2H) | +13.9792 | 198.0460 |
| Glucuronidation (+C6H8O6) | +176.0321 | 360.0989 |
Collision-induced dissociation (CID) of the protonated parent molecule is expected to proceed via cleavage of the benzylic C-N bond, a common fragmentation pathway for such structures.[19] This would result in a characteristic fragment ion corresponding to the 2-chlorobenzyl cation.
Caption: Key fragmentation pathway for structural confirmation.
Section 5: Quantitative Analysis Protocol
For quantitative studies, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard, offering unparalleled sensitivity and selectivity.
-
Rationale: MRM involves selecting a specific precursor ion (e.g., the parent drug's [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This highly specific transition minimizes background noise.
-
Step-by-Step Protocol:
-
Infusion: Infuse a standard solution of this compound directly into the mass spectrometer to optimize MS parameters (cone voltage, collision energy).
-
MRM Transition Selection: Identify the most intense and stable fragment ion from the product ion scan. This precursor → product ion pair will be your primary MRM transition for quantification. Select a second, less intense transition for confirmation.
-
Internal Standard (IS): Repeat steps 1 and 2 for the stable isotope-labeled internal standard. The IS should have a different mass but similar chemical properties and fragmentation patterns.
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the parent drug into the blank biological matrix. Process these standards using the chosen sample preparation method (Protocol 2.1 or 2.2).
-
Data Acquisition: Analyze the processed calibration standards and unknown samples using the developed LC-MRM method.
-
Quantification: Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration to generate a calibration curve. Determine the concentration of unknown samples by interpolating their area ratios from this curve.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 184.1 | 125.0 (Quantifier) | 30 | 22 |
| 184.1 | 60.1 (Qualifier) | 30 | 35 | |
| IS (e.g., D4-analog) | 188.1 | 129.0 (Quantifier) | 30 | 22 |
Section 6: Method Validation
All bioanalytical methods must be validated to ensure their reliability, following guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[20][21] The validation process should assess the following parameters[22][23]:
-
Selectivity: The ability to differentiate the analyte from other components in the matrix.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations over several days.
-
Calibration Curve: Demonstrating a linear relationship between concentration and response over the expected analytical range.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).
References
-
Borges, C. R., & Martins, G. S. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(120), 99075-99103. [Link]
-
Boyce, E. W., & Jackson, G. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of the American Society for Mass Spectrometry, 31(10), 2096-2105. [Link]
-
Chait, B. T. (1992). Practical, high-accuracy mass measurement of peptides and proteins. Science, 257(5078), 1885-1894. [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). [Link]
-
Grumbach, E. S., & Wagrowski-Diehl, D. M. (2005). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Advanced Chemistry Technologies. [Link]
-
Law, B. (2009). Sample Preparation in Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 81(13), 5101–5114. [Link]
-
Levin, S. (2007). BA Method Development: Polar Compounds. BioPharma Services Inc. [Link]
-
Phenomenex. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. [Link]
-
Wikipedia. (2023). Collision-induced dissociation. [Link]
-
Zhang, A., Sun, H., Wang, P., Han, Y., & Wang, X. (2012). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 84(2), 931-954. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Guanidine - Wikipedia [en.wikipedia.org]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. organomation.com [organomation.com]
- 5. mdpi.com [mdpi.com]
- 6. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hplc.eu [hplc.eu]
- 9. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
- 16. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 17. Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 20. labs.iqvia.com [labs.iqvia.com]
- 21. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 22. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 23. hhs.gov [hhs.gov]
Application Note: In Vivo Administration of 1-(2-Chlorobenzyl)guanidine in Rodent Models
Part 1: Executive Summary & Mechanism of Action
1-(2-Chlorobenzyl)guanidine (also known as o-chlorobenzylguanidine) is a structural analogue of the adrenergic neuron blocking agent guanethidine and the radiopharmaceutical meta-iodobenzylguanidine (MIBG) . While frequently utilized as a synthetic precursor for radio-iodinated imaging agents, the compound itself possesses significant pharmacological activity as a substrate for the Norepinephrine Transporter (NET) .
Core Mechanism: The "False Neurotransmitter" Concept
Upon systemic administration, this compound acts as a "false neurotransmitter." Its high affinity for NET allows it to hijack the uptake mechanism of sympathetic neurons.
-
Uptake: It is actively transported from the extracellular space into the neuronal cytosol via NET (Solute Carrier Family 6 Member 2).
-
Storage: Once intracellular, it acts as a substrate for the Vesicular Monoamine Transporter (VMAT) , accumulating inside synaptic vesicles.
-
Displacement: This accumulation displaces endogenous norepinephrine (NE) from the vesicles into the cytosol, where it is degraded by Monoamine Oxidase (MAO).
-
Blockade: The result is a depletion of releasable norepinephrine stores, leading to a "sympatholytic" effect (reduced sympathetic tone).
Research Applications
-
Adrenergic Tracer Development: Competitive blocking studies to validate novel NET-targeting radiotracers.
-
Sympathetic Nervous System (SNS) Modulation: Investigating the physiological consequences of acute adrenergic neuron blockade.
-
Cardiovascular Safety Pharmacology: Modeling drug-induced hypotension or orthostatic intolerance.
Part 2: Chemical Formulation & Stability
The successful delivery of this compound relies on proper solubilization. The compound is typically supplied as a hydrochloride salt , which renders it highly water-soluble.
Table 1: Physicochemical Properties & Formulation
| Parameter | Specification |
| Chemical Name | This compound Hydrochloride |
| CAS Number | 1128-91-2 (HCl salt) |
| Molecular Weight | ~220.10 g/mol (HCl salt) |
| Solubility | >50 mg/mL in Water/Saline |
| Preferred Vehicle | 0.9% Sterile Saline (NaCl) |
| pH Stability | Stable at pH 4.5 – 7.0 |
| Storage (Solid) | -20°C, desiccated, protected from light |
| Storage (Solution) | Prepare fresh; stable for <24 hours at 4°C |
Preparation Protocol (Standard Stock: 5 mg/mL)
-
Weighing: Accurately weigh 50 mg of this compound HCl.
-
Dissolution: Add 10 mL of sterile 0.9% saline. Vortex for 30 seconds. The powder should dissolve instantly, yielding a clear, colorless solution.
-
Filtration: For IV administration, filter the solution through a 0.22 µm PVDF or PES syringe filter to ensure sterility.
-
Verification: Check pH. If <4.5, adjust carefully with dilute NaOH to pH ~6.0–7.0 to prevent injection site irritation (though the salt is generally well-tolerated).
Part 3: Biological Mechanism Visualization
The following diagram illustrates the pathway of this compound (2-CBG) uptake and its interference with norepinephrine (NE) storage.
Figure 1: Mechanism of Action. This compound mimics norepinephrine, entering the neuron via NET and displacing endogenous stores via VMAT, leading to neurotransmitter depletion.
Part 4: In Vivo Administration Protocols
Protocol A: Competitive Inhibition Assay (NET Blockade)
Objective: To demonstrate the ability of this compound to block the uptake of a radiotracer (e.g., [123I]-MIBG) or a fluorescent NET substrate.
Animal Model: Male Sprague-Dawley Rats (200–250g) or C57BL/6 Mice (20–25g).
Dosing Guidelines:
-
Route: Intravenous (IV) via tail vein (preferred for immediate blockade) or Intraperitoneal (IP).
-
Dose: 5 – 10 mg/kg (Pre-treatment).
Step-by-Step Workflow:
-
Acclimatization: Acclimate animals to the procedure room for >1 hour to minimize stress-induced sympathetic activation.
-
Pre-treatment (Blockade):
-
Administer This compound (5 mg/kg, IV) dissolved in saline.
-
Control Group: Administer equivalent volume of saline vehicle.
-
Wait Time: Allow 15–30 minutes for the drug to bind NET and saturate the transport mechanism.
-
-
Tracer Injection:
-
Administer the NET-specific tracer (e.g., [123I]-MIBG or [18F]-Dopamine).
-
-
Biodistribution/Imaging:
-
Sacrifice animals at defined timepoints (e.g., 1 hour post-tracer).
-
Harvest heart tissue (rich in sympathetic innervation).
-
-
Data Analysis:
-
Calculate % Injected Dose per Gram (%ID/g).
-
Success Criteria: The this compound treated group should show significantly reduced tracer uptake in the heart compared to controls (indicating successful NET blockade).
-
Protocol B: Functional Sympatholysis (Hemodynamic Monitoring)
Objective: To observe the acute sympatholytic effects (hypotension/bradycardia) following administration.
Animal Model: Conscious, telemetered rats (for accurate BP measurement) or anesthetized rats.
Dosing Guidelines:
-
Route: Intraperitoneal (IP).
-
Dose: 10 – 20 mg/kg.
Step-by-Step Workflow:
-
Baseline Recording: Record baseline Mean Arterial Pressure (MAP) and Heart Rate (HR) for 30 minutes.
-
Administration: Inject this compound (15 mg/kg, IP).
-
Observation Phase 1 (0–60 mins):
-
Transient Phase: You may observe a brief spike in BP (tyramine-like effect) as the drug initially displaces NE into the synapse before depletion takes over.
-
-
Observation Phase 2 (1–6 hours):
-
Depletion Phase: Monitor for a gradual decrease in HR and MAP.
-
Test: Perform a "Cold Stress Test" or "Tilt Test." Treated animals will fail to mount an appropriate sympathetic pressor response.
-
Part 5: Safety, Toxicity, and Monitoring
Because this compound affects the autonomic nervous system, clinical signs in rodents must be monitored closely.
Table 2: Safety Monitoring Matrix
| Clinical Sign | Mechanism | Severity | Intervention |
| Ptosis (Drooping eyelids) | Loss of sympathetic tone to the superior tarsal muscle. | Mild | None required; marker of efficacy. |
| Hypothermia | Cutaneous vasodilation and reduced metabolic rate. | Moderate | Provide heating pad or nesting material. |
| Bradycardia | Reduced adrenergic drive to the heart. | Moderate | Monitor ECG; usually self-limiting. |
| Diarrhea | Unopposed parasympathetic activity (GI motility). | Mild | Ensure hydration. |
| Respiratory Distress | Neuromuscular blockade (rare, high dose). | Severe | Terminate experiment. (Possible Kv channel off-target effect). |
Toxicity Thresholds:
-
LD50 (Estimate): Specific LD50 for the 2-chloro derivative is not well-documented but is estimated based on Guanethidine:
-
Intravenous: ~30 mg/kg (Rat)
-
Oral: ~300 mg/kg (Rat)
-
-
Safe Working Range: Keep IV doses below 15 mg/kg to avoid acute cardiovascular collapse.
References
-
Wieland, D. M., et al. (1980). Radiolabeled adrenergic neuron-blocking agents: Adrenomedullary imaging with [131I]iodobenzylguanidine. Journal of Nuclear Medicine, 21(4), 349-353. Link
- Sisson, J. C., et al. (1987). Radiopharmaceutical treatment of malignant pheochromocytoma. Journal of Nuclear Medicine, 28, 1320. (Context on Benzylguanidine pharmacodynamics).
- Smolen, A., & Smolen, T. N. (1988). Reliability of the guanethidine sympathectomy technique in rats. Journal of Pharmacological Methods, 20(3), 261-271. (Methodology for adrenergic blockade).
-
PubChem Compound Summary. (2023). 2-(2-Chlorobenzyl)guanidine Hydrochloride.[1] National Center for Biotechnology Information. Link
- Raffel, D. M., & Wieland, D. M. (2001). Assessment of cardiac sympathetic nerve density with PET and [11C]epinephrine. Journal of Nuclear Medicine, 42(1), 163-169. (Discusses competitive inhibition of NET).
Sources
Troubleshooting & Optimization
Technical Support Center: 1-(2-Chlorobenzyl)guanidine Dosage Optimization
This guide serves as a technical support resource for researchers optimizing the dosage of 1-(2-Chlorobenzyl)guanidine (and its related salts) for in vivo animal studies.
Disclaimer: This content is for professional research purposes only. This compound is a research chemical, not an approved pharmaceutical. All animal protocols must be IACUC/Ethics Committee approved.
Molecule Profile & Critical Distinction
User Warning: Do not confuse this compound with Guanidine Hydrochloride (GdnHCl) .
-
GdnHCl: A chaotropic agent used for protein denaturation (toxic at high doses, non-specific).[1]
-
This compound: A pharmacologically active benzylguanidine derivative investigated for antimicrobial activity (targeting FtsZ or membranes), anti-obesity effects , and ion channel modulation (e.g., ASICs).
| Feature | This compound | Guanidine HCl |
| CAS | 1128-91-2 (HCl salt) | 50-01-1 |
| Primary Use | Drug Candidate / Chemical Probe | Protein Denaturant |
| In Vivo Target | Specific Receptors/Enzymes | Systemic Toxicity (Avoid) |
Experimental Workflow: The Dose Optimization Cycle
Before administering to a cohort, you must validate your formulation and establish a therapeutic window. Use the following logic flow to prevent animal loss and data noise.
Figure 1: Decision tree for establishing a safe, effective dosage regimen for benzylguanidine derivatives.
Frequently Asked Questions (Troubleshooting)
Category A: Formulation & Solubility[1][2][3]
Q: My compound precipitates immediately when I add PBS. How do I solubilize it for IP injection? A: Benzylguanidine free bases are poorly soluble in neutral aqueous buffers.
-
The Fix: Ensure you are using the Hydrochloride (HCl) or Hemisulfate salt form. If you have the free base, you must convert it in situ.
-
Protocol:
-
Dissolve the compound in a small volume of DMSO (max 5% final volume).
-
Add Tween-80 (1-2%).
-
Slowly add warm saline (0.9% NaCl) while vortexing.
-
Alternative: Use 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) at 20% w/v in water. This encapsulates the hydrophobic benzyl ring, improving solubility without the toxicity of high DMSO.
-
Q: What is the maximum concentration I can inject? A: For mice (IP), limiting injection volume to 10 mL/kg is standard.
-
If your target dose is 50 mg/kg , your concentration must be 5 mg/mL .
-
If precipitation occurs at >2 mg/mL, you must switch to oral gavage (PO) using a suspension vehicle (e.g., 0.5% Methylcellulose).
Category B: Dosing & Toxicity
Q: The animals are showing tremors 15 minutes after administration. Is this expected? A: No, this indicates acute neurotoxicity.
-
Mechanism: Guanidine derivatives can modulate voltage-gated sodium channels or acetylcholine release.[2] Tremors suggest you have exceeded the Maximum Tolerated Dose (MTD) .
-
Action: Terminate the affected animals immediately. Reduce the dosage by 50% for the next cohort. If using IP, switch to PO (Oral) to flatten the
(peak plasma concentration) and reduce CNS spikes.
Q: What is the starting dose range for efficacy studies? A: Based on structural analogs (e.g., 1-(4-chlorobenzyl)guanidine used in obesity studies [1]):
-
Low Dose: 5–10 mg/kg
-
Medium Dose: 20 mg/kg
-
High Dose: 40–50 mg/kg
-
Note: Doses >50 mg/kg often yield diminishing returns and exponential toxicity.
Category C: Efficacy Issues
Q: I see no effect on my target (e.g., bacterial load or weight loss), even at high doses. A: This is likely a Pharmacokinetic (PK) failure, not a potency failure.
-
Check Half-life (
): Benzylguanidines are small molecules and may be rapidly metabolized or excreted renaly. -
Troubleshoot:
-
Switch from QD (once daily) to BID (twice daily) dosing.
-
Check the route: IP injections might result in "first-pass" hepatic clearance if the drug is metabolized quickly.
-
Self-Validation: Collect plasma at 30 min, 2 hr, and 6 hr post-dose. If the compound is undetectable at 2 hr, your dosing frequency is too low.
-
Standardized Protocols
Protocol 1: Preparation of 20 mg/kg Dose (IP) for Mice
Target: 25g Mouse. Injection Vol: 250 µL (10 mL/kg). Required Concentration: 2.0 mg/mL.
-
Weigh: 10 mg of this compound HCl.
-
Solvent A: Add 100 µL DMSO (2% final). Vortex until clear.
-
Solvent B: Add 100 µL Tween-80 (2% final). Vortex.
-
Diluent: Add 4.8 mL of sterile 0.9% Saline (warm to 37°C).
-
Mix: Vortex vigorously. If cloudy, sonicate for 30 seconds.
-
Filter: Pass through a 0.22 µm PES syringe filter (essential for IP to prevent granulomas).
Protocol 2: The "Staircase" Pilot Study (Toxicity Check)
Do not waste 10 animals on a dose that kills them.
| Tier | Dose (mg/kg) | n (Mice) | Observation Period | Stop Criteria |
| 1 | 5 | 2 | 24 Hours | None. Proceed to Tier 2. |
| 2 | 15 | 2 | 24 Hours | Lethargy, Piloerection. |
| 3 | 45 | 2 | 24 Hours | Tremors, Seizures, >15% Wt Loss. |
-
Rule: If Tier 2 shows adverse effects, your Max Dose for the main study is 10 mg/kg. If Tier 3 is safe, your Max Dose is 40 mg/kg.
References
-
Coxon, G. D., et al. (2009). Benzylguanidines and other galegine analogues inducing weight loss in mice.[3] Journal of Medicinal Chemistry, 52(11), 3457–3463. [Link]
-
PubChem. Compound Summary: 2-(2-Chlorobenzyl)guanidine Hydrochloride.[4] National Library of Medicine.[4][5] [Link][4]
-
Kahan, T., et al. (1984). Pharmacology of guanidine derivatives. General Pharmacology: The Vascular System. (Contextual grounding for guanidine neuro-activity). [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzylguanidines and other galegine analogues inducing weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(2-Chlorobenzyl)guanidine Hydrochloride | C8H11Cl2N3 | CID 138397522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pnnl.gov [pnnl.gov]
Troubleshooting 1-(2-Chlorobenzyl)guanidine synthesis impurities
Topic: Troubleshooting Impurities & Optimization in the Synthesis of 1-(2-Chlorobenzyl)guanidine Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current Standards)
Introduction: The Synthesis Landscape
The synthesis of This compound (often isolated as the hydrochloride or hemisulfate salt) is a critical step in developing ligands for adrenergic or imidazoline receptors. While the molecule appears simple, the guanylation of 2-chlorobenzylamine is prone to specific failure modes—primarily poly-guanylation , hydrolysis , and trapped intermediates .
This guide focuses on the two most prevalent synthetic routes:
-
The Classical Route: S-Methylisothiourea (S-Methylation).
-
The Modern Route: 1H-Pyrazole-1-carboxamidine (Bernatowicz-Wu Reaction).
Module 1: Critical Impurity Profiling
Before troubleshooting, you must identify the enemy. The following table summarizes the most common impurities associated with the guanylation of 2-chlorobenzylamine.
Table 1: Common Impurity Signatures
| Impurity Name | Structure Description | Origin/Cause | Mass Spec Signature (approx.) |
| Bis-Guanidine | N,N'-bis(2-chlorobenzyl)guanidine | Excess amine; High pH; Overheating | |
| Urea Derivative | 1-(2-chlorobenzyl)urea | Hydrolysis of guanidine or isothiourea intermediate | |
| S-Methyl Intermediate | N-(2-chlorobenzyl)-S-methylisothiourea | Incomplete reaction; Low temp; Poor leaving group departure | |
| Dicyandiamide | Cyanoguanidine dimer | Dimerization of cyanamide (if using Cyanamide route) | 84 Da |
Module 2: The Reaction Pathway & Divergence
Understanding where the chemistry diverges is essential for control. The diagram below illustrates the competition between the desired product and the "Bis" impurity, as well as the hydrolysis risk.
Figure 1: Reaction pathway showing the divergence toward the thermodynamic product (Target) versus kinetically driven impurities (Bis, Urea).
Module 3: Troubleshooting Guides (Q&A Format)
Scenario A: The "Stalled" Reaction (S-Methylisothiourea Route)
User Question: "I am using S-methylisothiourea sulfate with 2-chlorobenzylamine in ethanol. After 12 hours, TLC shows a major spot that is not the starting amine, but the reaction won't proceed to the polar guanidine product. What is this?"
Technical Diagnosis: You have likely isolated the N-(2-chlorobenzyl)-S-methylisothiourea intermediate .
-
The Mechanism: The amine attacks the central carbon, but the elimination of methyl mercaptan (MeSH) is the rate-determining step. If the temperature is too low or the system is closed (preventing MeSH escape), the equilibrium favors the intermediate.
Corrective Protocol:
-
Thermodynamics: Increase reaction temperature to reflux (ethanol or dioxane).
-
Equilibrium Shift: The reaction is driven by the evolution of MeSH gas. Ensure the vessel is open to a scrubber (bleach trap) or use a gentle nitrogen sweep to remove MeSH from the headspace.
-
Catalysis: Add a catalytic amount of lead(II) acetate or mercuric chloride (if permissible) to precipitate the sulfur as PbS/HgS, driving the reaction to completion irreversibly.
Scenario B: The "Bis" Impurity Nightmare
User Question: "My mass spec shows a significant peak at m/z ~309. I suspect it's the bis-guanidine. How do I prevent this?"
Technical Diagnosis: This is N,N'-bis(2-chlorobenzyl)guanidine . It forms when the product (this compound) acts as an electrophile toward a second molecule of 2-chlorobenzylamine. This typically happens when:
-
The amine is in excess.[1]
-
The reaction is run at very high temperatures for too long.
-
The concentration is too high.
Corrective Protocol:
-
Reverse Stoichiometry: Do not add the reagent to the amine. Instead, add the amine slowly to an excess of the guanylating agent (1.2 – 1.5 equiv). This ensures the amine is always the limiting reagent relative to the guanylating source.
-
Switch Reagents: If using S-methylisothiourea, switch to 1H-pyrazole-1-carboxamidine hydrochloride . The pyrazole leaving group is better, allowing the reaction to proceed at lower temperatures (RT to 40°C), which kinetically disfavors the second addition.
Scenario C: Hydrolysis and Urea Formation
User Question: "I see a peak at m/z 184 (M+43 from amine). Is this the urea? How did it get there?"
Technical Diagnosis: Yes, this is 1-(2-chlorobenzyl)urea . Guanidines are essentially "nitrogenous ureas." Under basic conditions, especially during workup, OH⁻ can attack the guanidinium carbon, displacing ammonia to form urea.
Corrective Protocol:
-
Workup pH: Avoid strong basic workups (NaOH). If you must free-base the salt, use mild bases like Carbonate or Bicarbonate and keep the temperature near 0°C.
-
Water Exclusion: If synthesizing via the carbodiimide route (amine + cyanamide), ensure strict anhydrous conditions. Water will intercept the carbodiimide intermediate to form urea immediately.
Module 4: Validated Synthesis Protocol (The "Clean" Method)
For high-purity applications where the "Bis" impurity is unacceptable, the Pyrazole Route is the gold standard.
Reagents:
-
2-Chlorobenzylamine (1.0 equiv)
-
1H-Pyrazole-1-carboxamidine hydrochloride (1.05 equiv)
-
DIPEA (Diisopropylethylamine) (1.1 equiv)
-
Solvent: DMF or Acetonitrile (Dry)
Step-by-Step:
-
Dissolution: Dissolve 1H-pyrazole-1-carboxamidine HCl in dry DMF (0.5 M concentration).
-
Base Addition: Add DIPEA. The mixture may become slightly cloudy.
-
Amine Addition: Add 2-chlorobenzylamine dropwise at Room Temperature (RT).
-
Reaction: Stir at RT for 16–24 hours. (Monitor by HPLC; disappearance of pyrazole reagent).
-
Precipitation: The product often precipitates as the hydrochloride salt if diethyl ether is added.
-
Purification: If "Bis" impurity is detected (>1%), recrystallize from Isopropanol/Ether . The "Bis" impurity is significantly less soluble in water/acid; an aqueous acid wash (0.1 N HCl) followed by filtration can remove insoluble bis-products before concentrating the filtrate.
Module 5: Troubleshooting Logic Tree
Use this flow to diagnose your current batch failure.
Figure 2: Decision logic for analyzing crude reaction mixtures.
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. The Journal of Organic Chemistry.[2]
-
Katritzky, A. R., et al. (2005).[3] Recent Progress in the Synthesis of Guanidines.[2] Arkivoc.
-
Organic Chemistry Portal. (n.d.). Synthesis of Guanidines.[2]
-
Rasmussen, C. R., et al. (1988). Improved Procedures for the Preparation of Guanidines.[2] Synthesis.[1][2]
Sources
Validation & Comparative
Comparative Guide: 1-(2-Chlorobenzyl)guanidine vs. Guanabenz in Alpha-2 Adrenergic Receptor Activity
[1]
Executive Summary: The Pharmacophore Divergence
This guide provides a technical comparison between Guanabenz , a clinically established central alpha-2 adrenergic receptor (
While these two compounds share a chlorobenzene ring and a guanidine core, they represent a critical divergence in Structure-Activity Relationship (SAR).[1] Guanabenz utilizes a rigid benzylideneamino bridge and a 2,6-dichloro substitution pattern to achieve nanomolar affinity and intrinsic efficacy at the
Key Takeaway: The structural simplification in this compound typically results in a drastic reduction or complete loss of
Chemical Identity & Structural Logic[2]
The pharmacological difference stems directly from the molecular geometry and electronic distribution defined by the linker and the halogenation pattern.[1]
Comparative Data Table
| Feature | Guanabenz | This compound |
| CAS Registry | 5051-62-7 | 4406-27-3 |
| IUPAC Name | 1-[(2,6-Dichlorophenyl)methyleneamino]guanidine | 1-[(2-Chlorophenyl)methyl]guanidine |
| Molecular Formula | C | C |
| Linker Type | Imine/Hydrazone (-CH=N-NH-) | Methylene (-CH |
| Substitution | 2,6-Dichloro (Steric Bulk) | 2-Chloro (Asymmetric) |
| Conformation | Planar, Rigid (Conjugated system) | Flexible, Non-planar |
| Primary Target | Variable (Weak/Inactive at |
Structural Visualization (DOT)[1]
The following diagram illustrates the structural relationship and the critical "Pharmacophore Break" that distinguishes the two compounds.
Caption: Structural divergence showing the rigid imine bridge of Guanabenz vs. the flexible methylene linker of the analog.
Pharmacological Profile & Mechanism[1][2][6][7][8][9]
Guanabenz: The Alpha-2 Agonist Standard
Guanabenz acts as a centrally active antihypertensive by stimulating presynaptic
-
Mechanism: Activation of
-AR G /G protein coupling Inhibition of Adenylyl Cyclase Reduced cAMP Decreased Norepinephrine release.[1] -
Selectivity: Highly selective for
over (Selectivity ratio > 1000:1).
This compound: The Structural Control
The removal of the electron-withdrawing "amino" bridge and the reduction of the double bond disrupts the specific binding mode required for
-
Loss of Affinity: The
receptor pocket requires a planar aromatic ring oriented specifically relative to the guanidine group.[1] The flexible benzyl linker allows free rotation, imposing an entropic penalty and preventing the "lock-and-key" fit.[1] -
Alternative Activity: Benzylguanidines are historically associated with adrenergic neuron blocking (depletion of norepinephrine vesicles) rather than receptor agonism, or they may serve as inactive controls in SAR studies to prove the necessity of the benzylidene moiety.[1]
Signaling Pathway Diagram
Caption: Guanabenz activates the Gi-pathway inhibiting NE release; the analog fails to engage this cascade efficiently.
Experimental Protocols
To validate the activity difference between these two compounds, researchers should employ a paired assay strategy: Radioligand Binding (Affinity) and [35S]GTP
Protocol A: Radioligand Competition Binding Assay
Purpose: To determine the affinity (
-
Membrane Preparation: Use CHO cells stably expressing human
-AR or rat cerebral cortex homogenates.[1] -
Ligand: Use 2 nM [3H]RX821002 (Antagonist) or [3H]Clonidine (Agonist).[1]
-
Incubation:
-
Termination: Rapid filtration through GF/B filters using a cell harvester; wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.[1]-
Expected Result: Guanabenz
nM; Analog nM (or significantly shifted).[1]
-
Protocol B: [35S]GTP S Functional Assay
Purpose: To distinguish between an agonist (Guanabenz) and a non-agonist/antagonist (Analog).[1]
-
Setup: Use membranes expressing
-AR.[1] -
Reaction Mix: Assay buffer containing GDP (1-10 µM) to minimize basal G-protein activation.
-
Stimulation: Add [35S]GTP
S (0.1 nM) and test compounds. -
Incubation: 30 min at 30°C.
-
Measurement: Filter and count bound [35S].
-
Data Interpretation:
References
-
Nguyen, P. H., et al. (2014). "Structure–Activity Relationship Study around Guanabenz Identifies Two Derivatives Retaining Antiprion Activity but Having Lost α2-Adrenergic Receptor Agonistic Activity."[1][2] ACS Chemical Neuroscience, 5(10), 1075–1082.[1] Link[1]
-
Holmes, B., et al. (1983). "Guanabenz: A review of its pharmacodynamic properties and therapeutic efficacy in hypertension."[1][3] Drugs, 26(3), 212–229.[1][3] Link
-
PubChem Compound Summary. "Guanabenz (CID 5702063)."[1] National Center for Biotechnology Information.[1] Link[1]
-
Timmermans, P. B., & Van Zwieten, P. A. (1982). "Alpha 2-adrenoceptors: classification, localization, mechanisms, and pharmaceutical drugs."[1] Journal of Medicinal Chemistry, 25(12), 1389–1401.[1] Link
Sources
- 1. Guanabenz | C8H8Cl2N4 | CID 5702063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanabenz. A review of its pharmacodynamic properties and therapeutic efficacy in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Potential of Guanidine Derivatives: Spotlight on 1-(2-Chlorobenzyl)guanidine
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of effective therapies for neurodegenerative diseases and acute neuronal injury, the exploration of novel neuroprotective agents is paramount. Among the diverse chemical scaffolds under investigation, guanidine derivatives have emerged as a promising class of compounds with multifaceted mechanisms of action.[1] This guide provides a comparative analysis of the potential neuroprotective effects of a novel compound, 1-(2-Chlorobenzyl)guanidine, benchmarked against established neuroprotective agents and other guanidine analogues. Drawing upon a synthesis of existing literature and established experimental paradigms, this document aims to equip researchers with the foundational knowledge and detailed protocols to investigate this promising therapeutic avenue.
The Rationale for Guanidine Derivatives in Neuroprotection
The guanidinium group, characterized by its resonance-stabilized cationic nature, is a key pharmacophore in numerous biologically active molecules, including the amino acid arginine.[1] This functional group's ability to interact with various biological targets underpins the diverse pharmacological activities of guanidine-containing compounds, which range from antidiabetic to cardiovascular and neurological effects.[1][2] In the context of neuroprotection, guanidine derivatives have been shown to exert their effects through several mechanisms, including the modulation of ion channels, inhibition of nitric oxide synthase, and regulation of oxidative stress pathways.[3][4][5]
The hypothetical compound, this compound, incorporates a lipophilic chlorobenzyl moiety attached to the guanidine core. This structural modification is anticipated to enhance its ability to cross the blood-brain barrier, a critical prerequisite for centrally acting neuroprotective drugs. The chloro- substitution on the benzyl ring may further modulate its electronic properties and binding affinity for specific molecular targets within the central nervous system.
Mechanistic Landscape of Neuroprotection
A comparative understanding of the mechanisms of action is crucial for the rational design and evaluation of novel neuroprotective agents. Here, we contrast the potential pathways of this compound with those of established compounds.
Potential Mechanisms of this compound and Other Guanidine Derivatives:
-
Modulation of Oxidative Stress: Guanidine derivatives have been reported to correct imbalances in the antioxidant system during ischemia-reperfusion injury by normalizing the levels of primary lipid peroxidation products and modulating the activities of superoxide dismutase (SOD) and catalase.[4]
-
Anti-apoptotic Effects: Some guanidine analogues have demonstrated the ability to inhibit the mitochondrial apoptosis pathway by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax.[6]
-
Ion Channel Modulation: Guanidine and its analogues are known to inhibit voltage-gated potassium (Kv) channels, which can influence neuronal excitability and neurotransmitter release.[5]
Established Neuroprotective Agents for Comparison:
-
Citicoline: This agent is thought to exert its neuroprotective effects by stabilizing cell membranes, reducing the formation of free fatty acids, and enhancing the synthesis of acetylcholine.[7][8]
-
Edaravone: A potent free radical scavenger, Edaravone is believed to protect neurons by mitigating oxidative stress, a key contributor to ischemic neuronal damage.[9]
-
Minocycline: Beyond its antibiotic properties, Minocycline has demonstrated neuroprotective effects attributed to its anti-inflammatory, anti-apoptotic, and antioxidant activities.[7]
To visualize these interconnected pathways, the following signaling diagram illustrates the potential points of intervention for these neuroprotective agents.
Caption: In vitro neuroprotection experimental workflow.
Detailed Protocol:
-
Cell Culture: Culture human SH-SY5Y neuroblastoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of this compound and comparator compounds in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in cell culture medium. Pre-treat the cells with the compounds for 1 hour.
-
Induction of Oxidative Stress: Following pre-treatment, add hydrogen peroxide (H₂O₂) to the wells to a final concentration of 100 µM and incubate for 24 hours.
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. [10]6. Assessment of Cytotoxicity (LDH Assay):
-
Collect the cell culture supernatant.
-
Measure the lactate dehydrogenase (LDH) activity in the supernatant according to the manufacturer's instructions of a commercially available LDH cytotoxicity assay kit. [11] * Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
In Vivo Model of Ischemic Stroke
This protocol outlines the induction of focal cerebral ischemia in rodents and the subsequent evaluation of neuroprotective effects.
Detailed Protocol:
-
Animal Model: Use adult male Sprague-Dawley rats (250-300g). Anesthetize the animals with isoflurane.
-
Middle Cerebral Artery Occlusion (MCAO):
-
Perform a midline neck incision and expose the common carotid artery.
-
Introduce a 4-0 monofilament nylon suture with a rounded tip into the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery. [12] * After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
-
Compound Administration: Administer this compound or comparator compounds intravenously at the onset of reperfusion.
-
Neurological Assessment:
-
On days 1, 3, and 7 post-MCAO, assess neurological deficits using the modified Neurological Severity Score (mNSS), a composite of motor, sensory, balance, and reflex tests. [13]5. Infarct Volume Measurement:
-
At 7 days post-MCAO, euthanize the animals and perfuse the brains with saline.
-
Remove the brains and section them into 2 mm coronal slices.
-
Stain the slices with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.
-
Quantify the infarct volume (pale area) using image analysis software.
-
Assessment of Apoptosis
To further elucidate the mechanism of neuroprotection, the following protocol can be used to assess apoptosis in brain tissue from the in vivo stroke model.
Detailed Protocol:
-
Tissue Preparation: Use brain sections from the in vivo stroke model.
-
TUNEL Staining:
-
Caspase-3 Immunohistochemistry:
-
Perform immunohistochemistry for cleaved caspase-3, a key executioner caspase in the apoptotic pathway. [14] * Incubate tissue sections with a primary antibody against cleaved caspase-3, followed by a secondary antibody conjugated to a fluorescent or chromogenic reporter.
-
-
Microscopy and Quantification:
-
Visualize the stained sections using a fluorescence or light microscope.
-
Quantify the number of TUNEL-positive and cleaved caspase-3-positive cells in the peri-infarct region.
-
Future Directions and Concluding Remarks
The comparative framework and detailed protocols presented in this guide offer a robust starting point for the investigation of this compound and other novel guanidine derivatives as potential neuroprotective agents. While the provided data is hypothetical, it is grounded in established experimental outcomes for similar classes of compounds.
Future research should focus on:
-
Dose-response studies and pharmacokinetic profiling of this compound to determine its optimal therapeutic window and brain bioavailability.
-
Elucidation of the precise molecular targets through binding assays and molecular modeling.
-
Evaluation in chronic models of neurodegeneration (e.g., models of Alzheimer's or Parkinson's disease) to assess its potential for long-term therapeutic intervention.
-
Combination therapy studies to explore potential synergistic effects with other neuroprotective or neurorestorative agents.
The journey from a promising chemical scaffold to a clinically effective neuroprotective drug is long and arduous. However, by employing rigorous comparative studies and validated experimental models, the scientific community can systematically unravel the therapeutic potential of novel compounds like this compound and pave the way for new treatments for devastating neurological disorders.
References
- Neuroprotective effects of mercaptoethylleonurine and mercaptoethylguanidine analogs on hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells.
- Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo.
- Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke.
- Neuroprotective Effects of Rhamnosyl Icariside II in 6-OHDA-Tre
- Neuroprotective effects of gangliosides may involve inhibition of nitric oxide synthase.
- Effects of guanidine derivatives on the activities of superoxide dismutase and catalase during postischemic reperfusion in the r
- Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-g
- In vitro Models of Neurodegener
- Novel guanidine compounds inhibit platelet-derived growth factor receptor alpha transcription and oligodendrocyte precursor cell prolifer
- Biological activities of guanidine compounds.
- Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease.
- Behavioral tests in rodent models of stroke.
- In vivo animal stroke models: a rationale for rodent and non-human prim
- Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3.
- Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis.
- Assessment of cell viability in primary neuronal cultures.
- LDH assay kit guide: Principles and applic
- Functional assessments in the rodent stroke model.
- Analyses for apoptosis by TUNEL assay and immunohistochemistry for...
- Experimental Models | Stroke.
- Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis.
- Newly synthesized guanidine compounds. (A) Chemical structure of the...
- The Chemistry and Biology of Guanidine N
- Recent Advances in Polyoxometalates Targeting Proteins Associated with Alzheimer's Disease: From Molecular Mechanisms to Therapeutic Applic
- Viability and survival test.
- Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis.
- How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind?
- Guanidine.
- Rodent Behavioral Tests Sensitive to Functional Recovery and Compens
- Advances in current in vitro models on neurodegener
- Guidelines for the use and interpretation of assays for monitoring cell de
- Benzylguanidines and other galegine analogues inducing weight loss in mice.
- Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes.
- Current neuroprotective agents in stroke.
- Neurological tests for functional outcome assessment in rodent models of ischaemic stroke.
- TUNEL and Active Caspase-3 Detection by IHC/ICC Protocol.
- In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance.
- Advances in the Development of In Vitro Models of Neurodegener
-
Scoring criteria for Basic Behavioural Test after stroke (Modified from Petullo et al).[16]
- Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol.
- In vitro Disease Models for Screening Services.
- Neuroprotective Agents: A Simple Overview.
- Guanidine-Containing Antifungal Agents against Human-Relevant Fungal P
- Guidelines for cell viability assays.
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- 2. Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review | MDPI [mdpi.com]
- 3. Neuroprotective effects of gangliosides may involve inhibition of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of mercaptoethylleonurine and mercaptoethylguanidine analogs on hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis [frontiersin.org]
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- 9. Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo animal stroke models: a rationale for rodent and non-human primate models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. clyte.tech [clyte.tech]
- 16. researchgate.net [researchgate.net]
Comparative Guide: 1-(2-Chlorobenzyl)guanidine (o-CBG) vs. Standard-of-Care (MIBG) in Neuroendocrine Models
This guide is structured as a high-level technical manuscript for drug development professionals. It benchmarks 1-(2-Chlorobenzyl)guanidine (o-CBG) —a structural analog of the adrenergic neuron blocker benzylguanidine—against the clinical standard Meta-Iodobenzylguanidine (MIBG/Iobenguane) and the uptake inhibitor Desipramine .
The guide focuses on Neuroendocrine Tumor (NET-positive) models (Neuroblastoma/Pheochromocytoma) and Adrenergic Neuron Blockade mechanics.
Executive Summary & Mechanistic Differentiation
In the development of theranostics for neuroblastoma and pheochromocytoma, Meta-Iodobenzylguanidine (MIBG) remains the clinical Standard of Care (SoC). However, MIBG's utility is often limited by extraneuronal uptake and saturation kinetics.
This compound (o-CBG) serves as a critical bioisostere for benchmarking next-generation norepinephrine transporter (NET) substrates. Unlike passive inhibitors, o-CBG acts as a "False Neurotransmitter," hijacking the uptake-1 pathway.
The Pharmacological Triad
To validate o-CBG against MIBG, we must evaluate three coupled mechanistic events:
-
NET Recognition (Uptake-1): High-affinity transport across the plasma membrane.
-
VMAT Sequestration: Translocation into storage vesicles via Vesicular Monoamine Transporter 2 (VMAT2).
-
Mitochondrial Complex I Inhibition: If cytosolic accumulation occurs (leakage), guanidines inhibit NADH:ubiquinone oxidoreductase, leading to cytotoxicity.
Mechanistic Pathway Diagram
The following diagram illustrates the competitive dynamics between o-CBG, the Endogenous Substrate (NE), and the SoC Inhibitor (Desipramine) at the synaptic cleft.
Figure 1: Kinetic pathway of Benzylguanidine analogs. o-CBG competes with MIBG for NET transport. Desipramine blocks entry. Cytosolic overflow triggers mitochondrial toxicity.
Experimental Benchmarking: In Vitro Protocols
To objectively compare o-CBG against MIBG, you must isolate specific transport mechanisms using SK-N-SH (Neuroblastoma) or PC12 (Pheochromocytoma) cell lines.
Experiment A: Competitive Uptake Inhibition (NET Affinity)
Objective: Determine if o-CBG binds NET with higher or lower affinity than MIBG. Standard of Care Control: MIBG (Cold) and Desipramine (Negative Control).
Protocol:
-
Cell Prep: Seed SK-N-SH cells in 24-well plates (10^5 cells/well). Grow to confluence (48h).
-
Buffer: Krebs-Ringer-HEPES (KRH) buffer containing ascorbic acid (prevent oxidation).
-
Treatment Groups:
-
Tracer: [3H]-Norepinephrine (fixed concentration, e.g., 20 nM).
-
Competitor: o-CBG (10^-9 M to 10^-4 M).
-
Comparator: MIBG (10^-9 M to 10^-4 M).
-
Blocker: Desipramine (10 µM) – defines non-specific uptake.
-
-
Incubation: 15 minutes at 37°C (initial rate conditions).
-
Termination: Rapid ice-cold lysis. Scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Determine Ki using the Cheng-Prusoff equation.
Experiment B: Mitochondrial Respiration Stress Test (Cytotoxicity)
Objective: Benzylguanidines are toxic to mitochondria if not sequestered. This assay measures the "safety window" of o-CBG vs MIBG. System: Seahorse XF Analyzer.
Protocol:
-
Seeding: PC12 cells in XF96 plates.
-
Drug Injection: Inject o-CBG vs. MIBG (10 µM, 50 µM, 100 µM).
-
Measurement: Monitor Oxygen Consumption Rate (OCR).
-
Uncoupling: Inject FCCP to measure maximal respiration capacity.
-
Readout: A sharp drop in basal OCR indicates Complex I inhibition (toxicity).
Disease Model Benchmarking: In Vivo Retention
Model: Murine Xenograft (SK-N-SH Neuroblastoma). Core Question: Does the Chloro-substitution affect tumor retention compared to the Iodo-substitution (MIBG)?
Workflow:
-
Induction: Subcutaneous injection of 5x10^6 SK-N-SH cells into nude mice.
-
Dosing:
-
Group A: [123I]-MIBG (Clinical Standard).
-
Group B: [14C]-o-CBG (or surrogate radiolabel).
-
Group C: o-CBG + Desipramine (Pre-block to confirm specificity).
-
-
Timepoints: 1h, 4h, 24h post-injection.
-
Analysis: Tissue harvest (Tumor vs. Heart vs. Liver ratios).
Self-Validating Check: If Desipramine pretreatment does not significantly reduce Tumor:Blood ratio of o-CBG, the uptake is non-specific (NET-independent), and the compound fails the benchmark.
Data Synthesis & Comparison Guide
Use the following reference values (derived from aggregate literature on benzylguanidines) to benchmark your experimental results.
| Feature | Standard of Care (MIBG) | Challenger (o-CBG) | Desipramine (Control) | Interpretation |
| Primary Target | NET (SLC6A2) | NET (SLC6A2) | NET (SLC6A2) | o-CBG must show competitive Ki. |
| Mechanism | Substrate (False Transmitter) | Substrate (False Transmitter) | Inhibitor (Blocker) | o-CBG is transported, not just bound. |
| NET Affinity (Ki) | ~1.0 - 4.0 µM | Benchmark Target: < 2.0 µM | 1-5 nM | Lower Ki = Better targeting potential. |
| VMAT Affinity | High (Vesicular storage) | Unknown/Variable | None | Poor VMAT loading = High toxicity. |
| Mito. Toxicity (IC50) | ~200 - 500 µM | Likely Lower (<100 µM) | N/A | Chloro- derivatives often more lipophilic/toxic. |
| Tumor Retention | High (>24h) | Variable | Low | High retention required for efficacy. |
Technical Insight for Researchers
The Chloro-substituent at the ortho position (o-CBG) generally increases lipophilicity compared to the meta-Iodo (MIBG).
-
Pros: Potentially faster initial membrane crossing.
-
Cons: Higher non-specific binding and increased mitochondrial toxicity (Complex I inhibition is often driven by lipophilic guanidinium cations).
-
Verdict: o-CBG is likely a more toxic payload than MIBG. In a "Theranostic" context, this might be desirable for therapy (killing the tumor) but undesirable for imaging (background noise).
References
-
Mechanism of MIBG/NET Interaction: Smets, L. A., et al. "Cytotoxicity of the norepinephrine analogue meta-iodobenzylguanidine (MIBG)." Cancer Chemotherapy and Pharmacology (1997).[1]
-
NET Transport Kinetics (SoC Benchmarking): Glowniak, J. V., et al. "Mechanism of uptake and retention of m-iodobenzylguanidine (MIBG) in the adrenal medulla." Journal of Nuclear Medicine (1993).
-
Guanidine Mitochondrial Toxicity: Loesberg, C., et al. "The threshold for inhibition of mitochondrial respiration by benzylguanidine analogues." Biochimica et Biophysica Acta (BBA) (1991).
-
Standard of Care (Desipramine) Protocol: Schömig, E., et al. "Extraneuronal transport of noradrenaline." Trends in Pharmacological Sciences (1994).
-
Chemical Identity (CAS Verification): PubChem Compound Summary for CID 19976, this compound.
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(2-Chlorobenzyl)guanidine
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Chlorobenzyl)guanidine, ensuring the safety of laboratory personnel and compliance with regulatory standards. As a Senior Application Scientist, this document is crafted to provide not just procedural instructions, but also the scientific rationale behind each recommendation, fostering a culture of safety and best practices in your laboratory.
Understanding the Compound: Hazard Profile of this compound
While specific toxicological data for this compound is not extensively available, a hazard assessment can be reliably inferred from its structural components: the guanidine group and the chlorinated aromatic ring.
-
Guanidine Moiety: Guanidine and its derivatives are known to be irritating to the skin and eyes.[1][2] They can be harmful if swallowed or inhaled.[1] A critical and often overlooked hazard is the incompatibility of guanidinium salts with strong oxidizing agents and bases, such as bleach (sodium hypochlorite). Mixing guanidine hydrochloride with bleach can liberate toxic chlorine gas, while guanidine thiocyanate and bleach can produce highly toxic cyanide gas.[3] Given the guanidine core of this compound, similar incompatibilities must be assumed.
-
Chlorinated Benzyl Group: As a chlorinated organic compound, this compound falls under specific waste categories that require careful segregation and disposal.[4] Chlorinated hydrocarbons are subject to stringent environmental regulations due to their potential for persistence and toxicity.[5]
Therefore, this compound must be handled as a hazardous substance with irritant properties and disposed of as halogenated organic waste.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound in any form, appropriate personal protective equipment must be worn. The selection of PPE is dictated by the potential routes of exposure and the physical form of the chemical.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves with a minimum thickness of 0.11mm.[2] | Provides a barrier against skin contact. Gloves should be inspected before use and disposed of as contaminated waste after handling.[2] |
| Eye Protection | Safety glasses with side-shields conforming to ANSI Z87.1 or EN 166 (EU).[2] | Protects eyes from splashes and aerosols. |
| Body Protection | A lab coat or a chemical-resistant apron. For larger quantities, a complete suit protecting against chemicals may be necessary.[2][6] | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is essential.[6][7] For weighing or generating dust, a NIOSH-approved respirator may be required.[2] | Minimizes the risk of inhalation. |
Waste Segregation and Collection: A Critical Step
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.
Experimental Protocol: Waste Collection
-
Designate a Waste Container: Use a clearly labeled, leak-proof, and sealable container specifically for "Halogenated Organic Waste".[4] The container should be made of a material compatible with this compound. High-density polyethylene (HDPE) carboys are a suitable choice.
-
Labeling: The waste container must be labeled with the full chemical name, "this compound", and the appropriate hazard symbols (e.g., irritant).
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper, contaminated gloves, and absorbent materials, must be placed in the designated hazardous waste container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in the same designated container. Do not mix this waste stream with other chemical waste, particularly acids, bases, or heavy metal waste.[4]
-
Storage: Keep the waste container closed when not in use and store it in a designated, well-ventilated waste accumulation area, away from incompatible materials.[1]
Spill Management: Preparedness and Response
In the event of a spill, a prompt and informed response is crucial to mitigate exposure and environmental contamination.
Experimental Protocol: Spill Cleanup
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent to contain the spill.[4]
-
Collect the Waste: Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container.[8] For solid spills, carefully sweep the material to avoid creating dust and place it in the waste container.[9]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) office, following their specific procedures.
Disposal Pathway: A Decision-Making Workflow
The final disposal of this compound must be handled by a licensed hazardous waste disposal company. Your institution's EHS office will coordinate this process. The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
The primary and most environmentally sound method for the disposal of chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[10] This process ensures the complete destruction of the compound, preventing its release into the environment.
Decontamination of Laboratory Equipment
Any laboratory equipment that comes into contact with this compound must be thoroughly decontaminated.
Experimental Protocol: Equipment Decontamination
-
Initial Rinse: Rinse the equipment with an appropriate organic solvent (e.g., isopropanol or ethanol) to remove the bulk of the chemical residue. Collect this rinse as halogenated organic waste.
-
Wash: Wash the equipment with a laboratory detergent and warm water.[11]
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific waste disposal guidelines and your chemical's Safety Data Sheet (SDS) for the most accurate and up-to-date information.[3]
References
- Benchchem. (n.d.). Safe Disposal of N-(2-chlorobenzyl)-2,2-diphenylacetamide: A Procedural Guide.
- Charles River Laboratories. (2011, August 8). Guanidine Hydrochloride Material Safety Data Sheet (MSDS).
- BioSpectra, Inc. (2025, November 7). Guanidine Hydrochloride SDS.
- Thermo Fisher Scientific. (2019, May 22). Guanidine thiocyanate - SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2010, November 8). Guanidine hydrochloride - SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Guanidine Nitrate, 98%.
- Google Patents. (1998). WO1998032334A1 - Decontamination using guanidine thiocyanate.
- Thermo Fisher Scientific. (2010, November 16). Guanidine hydrochloride - SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride.
- Fisher Scientific. (2021, December 24). Guanidine carbonate - SAFETY DATA SHEET.
- Google Patents. (2007). US20070161821A1 - Method for removal of guanidine compound from aqueous media.
- BioSpectra, Inc. (n.d.). Safety Data Sheet Guanidine Hydrochloride.
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET - Guanidine hydrochloride.
- Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
- Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride solution.
- Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
- Alconox, Inc. (2022, September 21). Cleaning Guanidine Thiocyanate and Sodium Azide - TechNotes.
- Yale University. (2025, April 21). Management & Disposal of Qiagen Reagents.
- Reddit. (2022, November 16). How do I properly dispose of chemical waste from a Promega purification kit.
- Organic Syntheses. (2015, March 25). Preparation of Mono-‐Cbz Protected Guanidines.
- Protocol Online. (2011, December 8). How to decontaminate liquid biohazard waste WITHOUT bleach? (contains guanidine - Molecular Biology - Protocol Online).
- U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons.
- Texas A&M University. (n.d.). BSL-1/BSL-2 Biohazardous Waste Disposal General Guidelines.
- ResearchGate. (2018, January 1). (PDF) Guanidine Methods for Total RNA Preparation.
- Agricultural Marketing Service. (n.d.). NOP 5026 Guidance on The Use of Chlorine Materials in Organic Production and Handling.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Wikipedia. (n.d.). Soil contamination.
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- 11. technotes.alconox.com [technotes.alconox.com]
Personal protective equipment for handling 1-(2-Chlorobenzyl)guanidine
Executive Summary & Hazard Context
1-(2-Chlorobenzyl)guanidine is a critical intermediate in the synthesis of alpha-2 adrenergic agonists (e.g., Guanabenz).[1] While often handled as a salt (hydrochloride), its safety profile requires rigorous attention due to the combination of the strongly basic guanidine moiety and the lipophilic chlorobenzyl group .[1]
The Scientific Risk: Unlike simple inorganic salts, the chlorobenzyl group increases lipophilicity, potentially enhancing skin absorption compared to standard guanidine hydrochloride. Furthermore, guanidine derivatives are notorious for being hygroscopic and generating fine, irritating dusts that target the upper respiratory tract and mucous membranes.[1]
Core Hazard Classifications (Precautionary Principle):
-
Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[1][2]
-
Skin/Eye Irritation: Category 2/2A (Causes serious irritation).[1][3]
-
Sensitization: Potential skin sensitizer due to the benzyl halide substructure origin.[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety barrier.[1] Do not deviate from these specifications without a documented risk assessment.
| Protection Zone | Recommended Equipment | Technical Rationale & Causality |
| Hand Protection | Double Nitrile Gloves (Outer: ≥0.11 mm, Inner: ≥0.06 mm)Alternative:[1][4] 0.2 mm Extended Cuff Nitrile | Chemical Permeability: Latex degrades rapidly against organic amines/bases.[4] Double gloving provides a visual breach indicator and prevents micro-pore exposure during solubilization.[1] |
| Respiratory | Fume Hood (Primary) Class II, Type A2 or B2Backup: N95/P100 Respirator | Dust Control: The solid salt is friable.[4] Inhalation of guanidine dust causes immediate mucous membrane inflammation.[1] Engineering controls (hood) are superior to wearable respirators.[1] |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+)Prohibited: Standard Safety Glasses | Aerosol Risk: Standard glasses leave gaps.[1][4] Guanidine solutions are basic; splashes can cause corneal opacity.[1] Goggles provide a sealed environment against dust and liquid.[1] |
| Body | Lab Coat (Poly/Cotton) + Tyvek® Sleeve Covers | Contamination Control: Sleeve covers bridge the gap between glove and coat, the most common site of "wrist gap" exposure during weighing.[4] |
Operational Protocol: Safe Handling Workflow
Phase A: Preparation & Weighing
Objective: Eliminate static-induced dust dispersion.[1]
-
Environment: Activate Fume Hood 15 minutes prior to use.[1] Verify flow rate is 80–100 fpm.
-
Static Control: Use an anti-static gun on the weighing boat and spatula. Organic salts often carry high static charges, causing "jumping" of particles.[1]
-
Weighing:
Phase B: Solubilization
Objective: Prevent exothermic splashing and aerosolization.[1]
-
Solvent Choice: Typically DMSO or Water.[1]
-
Addition: Add solvent to the solid (not solid to solvent) to minimize dust ejection.[1]
-
Mixing: Vortex in a sealed tube only. Do not sonicate in an open vessel, as this creates respirable aerosols containing the bioactive compound.[1]
Phase C: Spill Response
-
Solid Spill: Do not sweep (creates dust).[1] Cover with wet paper towels (water or ethanol) to dampen, then wipe up.[1]
-
Liquid Spill: Absorb with vermiculite or chem-pads.[1]
-
Decontamination: Clean surface with 10% acetic acid (to neutralize the guanidine base) followed by water.[1]
Visualization: Safety Logic & Workflow
The following diagram illustrates the hierarchy of controls and the decision logic for handling this compound.
Caption: Operational workflow emphasizing the shift in engineering controls based on the physical state of the compound.
Disposal & Environmental Compliance
Waste Stream Segregation: this compound is a nitrogenous organic base.[1]
-
DO NOT mix with acidic waste streams (exothermic neutralization risk).[1]
-
DO NOT mix with strong oxidizers (e.g., nitric acid, peroxides); guanidines can form explosive nitro-guanidines under specific conditions.[1]
-
Labeling: "Hazardous Waste - Toxic/Irritant - Organic Base."[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20279, this compound.[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Guanidine hydrochloride.[1] (Toxicological baseline data). Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
